Stk16-IN-1
Description
an STK16 kinsae inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNRDXHKVSKUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134342 | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223001-53-3 | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stk16-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stk16-IN-1 is a potent and highly selective, ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16). This document provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the signaling pathways it modulates. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Introduction to STK16
Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK, is a ubiquitously expressed protein kinase that plays a crucial role in various cellular processes.[1] STK16 is implicated in the regulation of the cell cycle, apoptosis, and signal transduction.[1] Dysregulation of STK16 activity has been linked to several pathologies, including cancer, inflammatory diseases, and metabolic disorders, making it an attractive target for therapeutic intervention.[1] The kinase functions by phosphorylating specific substrates, thereby altering their activity and interactions.[1] STK16 has been shown to be involved in the TGF-β signaling pathway, VEGF and cargo secretion.[2][3] It is known to interact with proteins such as MAL2, GlcNAcK kinase, and DRG1, and can phosphorylate DRG1 and 4EBP1 in vitro.[2]
This compound: A Selective Inhibitor of STK16
This compound is a small molecule inhibitor designed to specifically target the STK16 enzyme.[1] By binding to the active site of the kinase, this compound prevents the phosphorylation of STK16's target substrates, thereby disrupting the signaling pathways that contribute to disease progression.[1]
Mechanism of Action
This compound functions as a highly selective ATP-competitive inhibitor of STK16 kinase.[2] Its inhibitory action stems from its ability to occupy the ATP-binding pocket of the STK16 kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrates.
Biochemical Activity and Selectivity
This compound demonstrates potent inhibitory activity against STK16. The primary measure of its potency is the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| STK16 | 0.295 | Enzymatic Assay[4] |
| mTOR | 5.56 | Enzymatic Assay[5] |
To assess its selectivity, this compound has been profiled against a broad panel of kinases using the KinomeScan™ platform. This technology measures the binding of the inhibitor to a wide array of kinases, providing a comprehensive selectivity profile.
Table 2: KinomeScan™ Selectivity Profile of this compound
| Kinase | Remaining Activity (%) @ 10 µM |
| STK16 | 0.65[4] |
| mTOR | 0.4[4] |
These data highlight the high selectivity of this compound for STK16, with mTOR being the most significant off-target kinase identified.
Cellular Effects
In cellular contexts, the inhibition of STK16 by this compound leads to distinct phenotypic changes.
-
Reduction in Cell Number: Treatment of cancer cell lines, such as MCF-7, with this compound results in a decrease in cell proliferation.[5]
-
Induction of Binucleated Cells: A characteristic effect of STK16 inhibition by this compound is the accumulation of cells with two nuclei, suggesting a role for STK16 in cytokinesis.[2][5] This phenotype can be replicated by the knockdown of STK16 using RNA interference (RNAi).[5]
-
Potentiation of Chemotherapeutic Effects: Co-treatment with this compound has been shown to slightly enhance the anti-proliferative effects of chemotherapeutic agents like cisplatin, doxorubicin, colchicine, and paclitaxel.[2][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language for Graphviz.
STK16 Signaling Pathway and Inhibition by this compound
Caption: STK16 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for the characterization of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 1:3 dilutions for 4 concentrations from 10 nM to 100 nM) in the appropriate buffer. For ATP competition experiments, a broader range of concentrations is used (e.g., 10 µM to 1 mM).[5]
-
Kinase Reaction: In a 384-well plate, combine the STK16 enzyme, the specific substrate, and the various concentrations of this compound in 1x kinase reaction buffer.[5]
-
Initiation: Start the reaction by adding a defined concentration of ATP.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Termination and ADP Depletion: Cool the plate to room temperature for 5 minutes. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 1 hour at room temperature.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT116, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10 µM) and a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Viability Measurement: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).
-
Cell Treatment: Treat cells with this compound (e.g., 0, 5, 10 µM) for a specified duration (e.g., 72 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of STK16. Its high potency and selectivity make it a critical tool for studying the roles of STK16 in cell cycle regulation, secretion, and disease. The data and protocols presented in this guide provide a comprehensive foundation for researchers to design and interpret experiments aimed at further understanding STK16 biology and exploring its therapeutic potential.
References
Stk16-IN-1: A Selective Probe for Elucidating the Function of Serine/Threonine Kinase 16
This technical guide provides an in-depth overview of Stk16-IN-1, a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16). This document is intended for researchers, scientists, and drug development professionals interested in the biological roles of STK16 and the application of this compound as a chemical probe.
Introduction to STK16
Serine/Threonine Kinase 16 (STK16), also known as Myristoylated and Palmitoylated Serine/Threonine-Protein Kinase (MPSK), is a member of the Numb-associated kinase (NAK) family. It is a ubiquitously expressed protein that is localized to the Golgi apparatus and plays a role in a variety of cellular processes.[1][2] Key functions and associations of STK16 include:
-
Vesicular Trafficking and Secretion: STK16 is implicated in the regulation of VEGF and soluble cargo secretion.[3]
-
Cell Cycle Regulation: It is involved in the control of cell cycle progression.
-
TGF-β Signaling Pathway: STK16 participates in the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis.[1][2]
-
Oncogenic Signaling: Dysregulation of STK16 has been linked to certain cancers, making it a potential therapeutic target.
This compound: A Selective ATP-Competitive Inhibitor
This compound was identified as a highly selective ATP-competitive inhibitor of STK16.[4] Its discovery provides a valuable tool for the specific interrogation of STK16 function in cellular and potentially in vivo models.
In Vitro Potency and Selectivity
This compound exhibits potent inhibitory activity against STK16 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a very clean profile with significant activity only against a limited number of other kinases at higher concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| STK16 | 295[4] |
| mTOR | 5560[4] |
| PI3Kδ | 856 |
| PI3Kγ | 867 |
Table 2: KinomeScan Selectivity Profile of this compound at 10 µM
The selectivity of this compound was assessed using the KinomeScan™ profiling assay against 442 kinases. The results are reported as "percent of control," where a lower value indicates stronger inhibition.
| Kinase | Percent of Control (%) |
| STK16 | 0.65[5] |
| mTOR | 0.4[5] |
Note: The vast majority of the other 440 kinases tested showed minimal inhibition by this compound at a concentration of 10 µM, highlighting its high selectivity.
Cellular Effects of this compound
Treatment of cells with this compound has been shown to phenocopy the effects of STK16 knockdown, providing further evidence of its on-target activity.
-
Cell Proliferation and Morphology: In MCF-7 breast cancer cells, this compound treatment leads to a reduction in cell number and an accumulation of binucleated cells, suggesting a role for STK16 in cytokinesis.[4]
-
Potentiation of Chemotherapeutics: Co-treatment with this compound has been observed to slightly potentiate the anti-proliferative effects of chemotherapeutic agents such as cisplatin, doxorubicin, colchicine, and paclitaxel.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the IC50 of this compound against STK16 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant STK16 enzyme
-
This compound (dissolved in DMSO)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific STK16 substrate if known)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the STK16 enzyme and substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability and Proliferation Assay
This protocol describes a method to assess the effect of this compound on the viability and proliferation of a cell line, such as MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percent viability. Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
STK16 in the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial cellular communication system. STK16 has been identified as a component of this pathway. The diagram below illustrates a simplified model of the canonical TGF-β signaling cascade and the putative point of involvement of STK16.
Caption: Simplified TGF-β signaling pathway and the potential role of STK16.
Experimental Workflow for this compound IC50 Determination
The following diagram outlines the key steps in determining the in vitro IC50 value of this compound using a luminescence-based kinase assay.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Cellular Effects
This diagram illustrates the logical flow from the inhibition of STK16 by this compound to the observed cellular phenotypes.
Caption: Logical flow of this compound's mechanism to cellular effects.
References
The Biological Function of Stk16-IN-1 in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stk16-IN-1 is a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase implicated in a variety of fundamental cellular processes. This document provides a comprehensive technical overview of the biological function of this compound, summarizing its biochemical activity, cellular effects, and the underlying mechanisms of action. Detailed experimental protocols and visual representations of the signaling pathways involved are provided to facilitate further research and drug development efforts targeting STK16.
Introduction to STK16
Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK1, is a ubiquitously expressed and highly conserved protein kinase.[1] It is a member of the NAK (Numb-associated kinase) family and is characterized by its localization to the Golgi apparatus.[1][2] STK16 plays crucial roles in several cellular functions, including the regulation of the cell cycle, maintenance of Golgi structure, protein secretion, and involvement in signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.[1][3] Dysregulation of STK16 has been associated with various diseases, making it an attractive target for therapeutic intervention.[2]
This compound: A Selective Inhibitor of STK16
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of STK16 kinase activity.[4][5] It acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of its substrates.[5]
Biochemical Activity and Selectivity
This compound exhibits potent inhibitory activity against STK16.[4] Its selectivity has been profiled against a large panel of kinases, demonstrating a high degree of specificity for STK16 with limited off-target effects.[6][7]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| STK16 | 295 | Invitrogen SelectScreen | [7] |
| STK16 | 910 | IP kinase assay (4EBP1) | [7] |
| STK16 | 1200 | IP kinase assay (DRG1) | [7] |
| mTOR | 5560 | Enzymatic Assay | [4] |
| PI3Kδ | 856 | Enzymatic Assay | [7] |
| PI3Kγ | 867 | Enzymatic Assay | [7] |
Table 2: KinomeScan Selectivity Profile of this compound (10 µM)
| Kinase | Percent of Control | Reference |
| STK16 | 0.65 | [6][7] |
| mTOR | 0.4 | [6][7] |
Cellular Functions of this compound
In cellular contexts, this compound has been shown to induce a range of phenotypic changes, consistent with the known functions of its target, STK16.
Effects on Cell Proliferation and Cell Cycle
Induction of Apoptosis and Potentiation of Chemotherapeutics
This compound can induce apoptosis in various cancer cell lines, including MCF-7, HCT116, and HeLa cells.[4] Furthermore, co-treatment with this compound has been shown to potentiate the anti-proliferative effects of conventional chemotherapeutic agents such as cisplatin, doxorubicin, colchicine, and paclitaxel.[4]
Disruption of Golgi Integrity and Actin Dynamics
STK16 is localized to the Golgi apparatus and plays a critical role in maintaining its structure.[2] The kinase activity of STK16 is important for regulating actin dynamics.[2] Inhibition of STK16 with this compound disrupts actin polymers, leading to Golgi fragmentation.[2] This highlights a key mechanism by which this compound exerts its effects on cellular processes that are dependent on proper Golgi function, such as protein trafficking and secretion.
Signaling Pathways Modulated by this compound
The cellular effects of this compound are a direct consequence of its inhibitory action on STK16 and the subsequent disruption of downstream signaling pathways.
STK16-Actin-Golgi-Cell Cycle Axis
A primary mechanism of action for this compound is the disruption of the interplay between STK16, the actin cytoskeleton, the Golgi apparatus, and cell cycle progression. STK16's role in regulating actin dynamics is crucial for maintaining the structural integrity of the Golgi. A properly functioning Golgi is essential for progression through the G2/M phase of the cell cycle and for successful cytokinesis. By inhibiting STK16, this compound initiates a cascade of events leading to cell cycle arrest and the formation of binucleated cells.
Figure 1: Mechanism of this compound action on the STK16-Actin-Golgi-Cell Cycle axis.
Involvement in the TGF-β Signaling Pathway
STK16 has been identified as a component of the TGF-β signaling pathway.[1][3] While the precise molecular interactions are still being elucidated, its involvement suggests that inhibition by this compound could modulate the diverse cellular responses regulated by TGF-β, including cell growth, differentiation, and apoptosis.
Figure 2: Postulated involvement of STK16 and its inhibition by this compound in the TGF-β signaling pathway.
Experimental Protocols
The following are representative protocols for assays used to characterize the biological function of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used to determine the IC50 of this compound.[4]
Workflow Diagram:
Figure 3: Workflow for the in vitro kinase assay.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound (e.g., 1:3 dilutions for 4-6 concentrations).
-
Dilute recombinant STK16 enzyme and a suitable substrate (e.g., a generic kinase substrate peptide) in 1x kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the STK16 enzyme, substrate, and diluted this compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Allow the plate to cool to room temperature for 5 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 1 hour at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the methodology used to assess the effect of this compound on cell viability and apoptosis in cell lines such as MCF-7.[4]
Workflow Diagram:
Figure 4: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HCT116, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) and a vehicle control (DMSO) for 72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1x Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry.
-
Use appropriate controls to set compensation and gates for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the diverse biological functions of STK16. Its potent and selective inhibition of STK16 has been shown to disrupt key cellular processes, including cell cycle progression and Golgi-mediated functions, leading to reduced cell proliferation and apoptosis. The ability of this compound to potentiate the effects of existing chemotherapeutics suggests that targeting STK16 may be a promising strategy in oncology. Further research utilizing this compound will be instrumental in fully understanding the role of STK16 in health and disease and in exploring its potential as a therapeutic target.
References
- 1. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STK16 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Stk16-IN-1: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/Threonine Kinase 16 (STK16), also known as MPSK1, is a ubiquitously expressed protein kinase implicated in a variety of cellular processes.[1] Primarily localized to the Golgi apparatus, STK16 plays a crucial role in regulating Golgi structure and function, which are intimately linked to cell cycle progression.[1][2] Emerging evidence highlights STK16 as a potential therapeutic target in oncology. Stk16-IN-1 is a potent and selective inhibitor of STK16, serving as a valuable tool for elucidating the kinase's functions and as a potential lead compound for drug development.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in cell cycle regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
This compound: Potency and Selectivity
This compound is an ATP-competitive inhibitor of STK16 with a potent inhibitory activity. The inhibitor has been profiled against a broad panel of kinases, demonstrating excellent selectivity for STK16.
| Kinase | IC50 (nM) |
| STK16 | 295 |
| PI 3-Kδ | 856 |
| PI 3-Kγ | 867 |
| mTOR | 5560 |
| Table 1: In vitro inhibitory activity of this compound against STK16 and a selection of off-target kinases. Data compiled from multiple sources.[3] |
Role of STK16 and the Effect of this compound on Cell Cycle Regulation
STK16's role in the cell cycle is intrinsically linked to its function at the Golgi apparatus and its interaction with the actin cytoskeleton. Inhibition of STK16 with this compound disrupts these processes, leading to distinct effects on cell cycle progression.
G2/M Transition and Mitotic Progression
Inhibition of STK16 kinase activity has been shown to induce an increase in the population of cells in the G2/M phase of the cell cycle.[3] Specifically, treatment with this compound leads to a significant increase in cells arrested in prometaphase and a delay in mitotic entry.[4]
| Treatment | Cell Line | % of Cells in Prometaphase | % of Cells in Cytokinesis |
| DMSO (Control) | HeLa | ~5% | ~2% |
| This compound (10 µM) | HeLa | ~15% | ~8% |
| Table 2: Effect of this compound on the distribution of mitotic phases in HeLa cells. Data is approximate and compiled from representative studies. |
Cytokinesis
A notable phenotype observed upon treatment with this compound is the accumulation of binucleated cells, which is indicative of a failure in cytokinesis.[3] This is consistent with the role of STK16 in regulating actin dynamics, a critical process for the formation and function of the contractile ring during cell division.[1]
Golgi Apparatus Integrity
STK16 is essential for maintaining the structural integrity of the Golgi apparatus. Inhibition of STK16 with this compound leads to Golgi fragmentation.
| Treatment | Cell Line | % of Cells with Fragmented Golgi |
| DMSO (Control) | HeLa | ~10% |
| This compound (10 µM) | HeLa | ~34% |
| Table 3: Effect of this compound on Golgi integrity in HeLa cells. Data is approximate and compiled from representative studies. |
Signaling Pathways
STK16 exerts its effects on cell cycle regulation through the phosphorylation of downstream substrates. Two key signaling pathways have been identified:
STK16 and c-MYC Signaling
STK16 has been shown to directly phosphorylate the oncoprotein c-MYC at serine 452.[5] This phosphorylation event stabilizes c-MYC by preventing its degradation through the ubiquitin-proteasome pathway.[5] The sustained levels of c-MYC can then drive the expression of genes that promote cell proliferation.
STK16 and STAT3 Signaling
STK16 can also phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3) at serine 727.[6] This phosphorylation is crucial for the transcriptional activity of STAT3, which is involved in promoting cell survival and proliferation.
Experimental Protocols
STK16 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for measuring the inhibitory effect of this compound on STK16 kinase activity.
Materials:
-
Recombinant human STK16 protein
-
STK16 substrate (e.g., a generic peptide substrate or a specific substrate like DRG1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions.
-
Add 2.5 µL of a solution containing the STK16 enzyme and substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for STK16.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Adherent cells (e.g., HeLa, MCF-7)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence Staining of the Golgi Apparatus
This protocol is for visualizing the Golgi apparatus in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130)[7][8][9][10][11]
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound or DMSO for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-GM130) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the Golgi morphology using a fluorescence microscope.
Conclusion
This compound is a powerful chemical probe for investigating the cellular functions of STK16. Its high potency and selectivity make it an ideal tool for dissecting the role of STK16 in cell cycle regulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting STK16. The profound effects of this compound on the G2/M transition, cytokinesis, and Golgi integrity, coupled with its influence on key oncogenic signaling pathways, underscore the therapeutic potential of inhibiting STK16 in cancer and other proliferative disorders. Further research utilizing this compound will undoubtedly continue to unravel the complex roles of STK16 in cellular homeostasis and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STK16 promoted colorectal cancer progress in a c-MYC signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stk16-IN-1: A Technical Guide on its Effects on Cargo Secretion and Vascular Endothelial Growth Factor (VEGF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine/Threonine Kinase 16 (STK16) is a ubiquitously expressed kinase localized to the Golgi apparatus, where it plays a critical role in the regulation of constitutive protein secretion and cell cycle progression.[1][2] The development of Stk16-IN-1, a potent and highly selective ATP-competitive inhibitor, has provided a crucial tool for the functional elucidation of STK16.[3] This document provides a comprehensive technical overview of STK16 function, the pharmacological profile of this compound, and its demonstrated effects on Golgi-mediated cargo secretion. While STK16 has been implicated in processes related to Vascular Endothelial Growth Factor (VEGF), this guide clarifies the current state of knowledge and provides detailed experimental protocols to facilitate further investigation into this connection.
Introduction to STK16
STK16, also known as MPSK1 or TSF-1, is a membrane-associated Ser/Thr protein kinase that is primarily localized to the Golgi complex and the trans-Golgi network (TGN).[1][2] It is involved in several fundamental cellular processes:
-
Protein Secretion and Sorting: STK16 is a key regulator of the constitutive secretory pathway, ensuring the proper sorting and transport of soluble cargo from the TGN.[4][5][6]
-
Golgi Structure and Assembly: The kinase activity of STK16 is essential for maintaining the structural integrity of the Golgi apparatus, partly through its regulation of the actin cytoskeleton.[7][8]
-
Cell Cycle Control: STK16 plays a role in cell division, and its inhibition can lead to defects in mitosis and cytokinesis.[3][7]
-
Signaling Pathways: It has been shown to participate in the TGF-β signaling pathway.[1][4]
This compound: A Selective Chemical Probe
This compound was identified as a highly selective and potent inhibitor of STK16, acting through an ATP-competitive mechanism.[3] Its selectivity makes it an invaluable tool for dissecting the specific cellular functions of STK16 kinase activity.
Quantitative Data: Potency and Selectivity
The inhibitory activity and selectivity of this compound have been characterized across various platforms.
| Parameter | Assay Type | Value | Reference |
| Potency | |||
| IC₅₀ vs. STK16 | Invitrogen SelectScreen™ | 295 nM | [3][9][10] |
| IC₅₀ vs. STK16 | IP Kinase Assay (4EBP1) | 910 nM | [9] |
| IC₅₀ vs. STK16 | IP Kinase Assay (DRG1) | 1200 nM | [9] |
| IC₅₀ vs. mTOR | Biochemical Assay | 5.56 µM | [10] |
| Selectivity | |||
| KinomeScan™ (10 µM) | DiscoveRx (442 kinases) | STK16 (0.65% activity remaining) | [9] |
| mTOR (0.4% activity remaining) | [9] | ||
| vs. PI3K Isoforms | Cellular Assay (up to 10 µM) | No apparent inhibition | [9] |
Table 1: Potency and Selectivity Profile of this compound.
Cellular Activity of this compound
In cellular contexts, this compound effectively recapitulates the phenotypes observed with STK16 gene knockdown, confirming its on-target activity.
| Cell Line | Concentration | Time | Observed Effect | Reference |
| MCF-7 | Not specified | Not specified | Reduction in cell number, accumulation of binucleated cells. | [3][10] |
| HeLa | 10 µM | 15 min | Disruption of actin polymers. | [8] |
| HeLa | 10 µM | 4-6 hours | Fragmentation of the Golgi apparatus. | [8] |
| MCF-7, HCT116, HeLa | 5-10 µM | 72 hours | Induction of apoptosis (analyzed by Annexin V/PI staining). | [10] |
Table 2: Summary of Cellular Effects Induced by this compound.
The Role of STK16 and the Effect of this compound on Cargo Secretion
STK16's primary characterized function is its regulation of the constitutive secretory pathway at the TGN. STK16 collaborates with MAL2 (myelin and lymphocyte protein 2) to sort soluble cargo, such as albumin and haptoglobin, into vesicles destined for secretion.[5][6] The kinase activity of STK16 is indispensable for this process. Inhibition of STK16, either through the expression of a kinase-dead mutant or treatment with this compound, disrupts this sorting mechanism.[6][8] This disruption leads to the misrouting of secretory cargo to lysosomes for degradation, thereby impairing overall secretion.[6] Mechanistically, STK16 kinase activity regulates actin dynamics, and its inhibition leads to actin depolymerization and subsequent fragmentation of the Golgi complex, which physically disrupts the secretion process.[7][8]
Implicated Role of STK16 in VEGF Regulation
STK16 has been implicated in cellular processes involving VEGF, including potential roles in VEGF transcription and secretion.[1][3] However, detailed mechanistic studies directly linking STK16 kinase activity to the VEGF pathway are not yet extensively documented. The VEGF signaling pathway is a primary driver of angiogenesis and is critical in both normal physiology and pathology, such as tumor growth.[11][12] It is initiated by VEGF ligands binding to VEGF receptors (VEGFRs) on the cell surface, triggering downstream cascades like PI3K/AKT for cell survival and Ras/MAPK for proliferation.[13] Given STK16's fundamental role in the secretory pathway, a potential hypothesis is that it could regulate the secretion of VEGF, which is a secreted protein. This compound serves as an ideal tool to investigate this potential link.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound.
STK16 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced.[10]
-
Reagent Preparation: Prepare this compound with 1:3 serial dilutions to achieve desired final concentrations. Prepare 1x kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the STK16 enzyme, substrate (e.g., a generic peptide or specific substrate like DRG1), and this compound dilutions.
-
Initiation: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes.
-
Termination: Cool the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 1 hour.
-
Measurement: Read the luminescence signal on a plate reader. The signal is proportional to the ADP generated and inversely proportional to the inhibitor's potency.
Analysis of Constitutive Cargo Secretion
This method uses a temperature block to distinguish between defects in protein synthesis/processing and secretion.[6]
-
Cell Culture: Culture hepatic cells (e.g., WIF-B) to a polarized state.
-
Inhibitor Treatment: Treat cells with this compound at the desired concentration or a vehicle control.
-
Temperature Block: Incubate cells at 19°C for 2-3 hours. This temperature block prevents proteins from exiting the TGN, causing them to accumulate.
-
Release and Chase: Wash cells and shift to 37°C in fresh media (chase period) to allow synchronous exit from the TGN.
-
Sample Collection: Collect media and cell lysates at various time points during the chase (e.g., 0, 30, 60, 120 min).
-
Analysis: Analyze the amount of secreted cargo (e.g., albumin) in the media and the amount retained in the cell lysates by Western blot or ELISA. A delay or reduction in the appearance of cargo in the media of inhibitor-treated cells indicates a secretion defect.
-
Lysosomal Degradation Check: To determine if cargo is being degraded, co-treat cells with a lysosomal deacidification agent (e.g., chloroquine) during the chase period. An increase in intracellular cargo levels in the presence of the agent suggests misrouting and lysosomal degradation.
Measurement of VEGF Secretion (ELISA)
This protocol quantifies the amount of VEGF secreted into the cell culture medium.[14]
-
Cell Seeding: Plate cells (e.g., HeLa, MG-63) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh, low-serum medium containing various concentrations of this compound or a vehicle control. A low-serum medium is used to minimize background VEGF levels.
-
Incubation: Culture the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Conditioned Media Collection: Carefully collect the culture supernatant (conditioned medium). Centrifuge to remove any cells or debris.
-
ELISA: Perform a quantitative sandwich ELISA for human VEGF-A according to the manufacturer’s instructions (e.g., R&D Systems, Abcam).
-
Data Normalization: In parallel plates, determine the total protein content or cell number for each condition. Normalize the measured VEGF concentration to the cell number or total protein to report the secretion rate per cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine/threonine kinase 16 and MAL2 regulate constitutive secretion of soluble cargo in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cusabio.com [cusabio.com]
- 12. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF signaling pathway | Abcam [abcam.com]
- 14. Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ATP-Competitive Inhibition of STK16 by Stk16-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Stk16-IN-1, a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16). It details the quantitative inhibitory profile of this compound, methodologies for its characterization, and its impact on cellular signaling pathways.
Executive Summary
Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK1, is a ubiquitously expressed kinase primarily localized to the Golgi apparatus.[1] It plays a crucial role in diverse cellular processes, including protein secretion, cell cycle regulation, Golgi assembly, and actin dynamics.[1][2] STK16 has also been implicated in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3][4] Given its involvement in fundamental cellular functions, STK16 is an emerging target for therapeutic intervention, particularly in oncology.
This compound has been identified as a highly selective, small-molecule inhibitor that acts by competing with ATP for the kinase's active site.[5][6][7] This inhibitor serves as a critical tool for elucidating the biological functions of STK16 and represents a promising starting point for the development of novel therapeutics.[7] This document consolidates the key quantitative data, experimental protocols, and pathway interactions related to the characterization of this compound.
Quantitative Inhibitor Profile
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data underscores its high affinity for STK16 with minimal off-target effects across the broader human kinome.
Potency Against STK16
The half-maximal inhibitory concentration (IC50) of this compound against STK16 varies depending on the assay format and the substrate used, which is typical for kinase inhibitors.
| Assay Type | Substrate | IC50 (nM) |
| Biochemical (Invitrogen SelectScreen) | N/A (General) | 295 |
| Immunoprecipitation (IP) Kinase Assay | 4EBP1 (T37/46 Phosphorylation) | 910 |
| Immunoprecipitation (IP) Kinase Assay | DRG1 (General Threonine Phosphorylation) | 1200 |
| Table 1: Potency of this compound against STK16 in various in vitro kinase assays.[6][7][8] |
Selectivity Profile
This compound demonstrates exceptional selectivity. A comprehensive screen against 442 kinases revealed potent inhibition of only STK16 and mTOR at high concentrations.[6]
| Off-Target Kinase | IC50 (nM) | Notes |
| mTOR | 5,560 | Significantly less potent than against STK16.[7] |
| PI3-Kδ | 856 | Moderate off-target activity. |
| PI3-Kγ | 867 | Moderate off-target activity. |
| Table 2: Inhibitory activity of this compound against key off-target kinases.[7] |
Core Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental strategies is crucial for understanding the context of this compound's mechanism and characterization.
STK16 Signaling Context
STK16 is integrated into multiple cellular signaling networks. It is implicated as a component of the TGF-β pathway and directly phosphorylates substrates involved in protein translation and Golgi dynamics. Its kinase activity also influences the regulation of the actin cytoskeleton, which is critical for cell division and Golgi structure.
Inhibitor Characterization Workflow
The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical potency and selectivity assessment to the characterization of its effects in a cellular context.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
STK16-IN-1 and the TGF-β Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/Threonine Kinase 16 (STK16), also known as Myristoylated and Palmitoylated Serine/Threonine-Protein Kinase, is a ubiquitously expressed kinase implicated in various cellular processes.[1] While its precise functions are still under investigation, emerging evidence suggests its participation in the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and tissue homeostasis.[1][2] Dysregulation of the TGF-β pathway is a hallmark of numerous diseases, including cancer and fibrosis, making its components attractive targets for therapeutic intervention.
This technical guide provides a comprehensive overview of the current understanding of STK16's involvement in TGF-β signaling, with a focus on the utility of STK16-IN-1, a selective inhibitor of STK16, as a research tool.[3] This document will detail the TGF-β signaling cascade, present the known characteristics of this compound, and propose experimental frameworks to elucidate the specific role of STK16 within this pathway.
Quantitative Data on this compound
While direct quantitative data on the effect of this compound on TGF-β signaling is not yet prevalent in the literature, the foundational data for the inhibitor itself is crucial for experimental design.
| Parameter | Value | Assay Conditions | Reference |
| IC | 295 nM | In vitro kinase assay against STK16 | [3] |
| Selectivity | High | KinomeScan profiling (S score (1) = 0.0) | [3] |
| Off-targets | mTOR (at 10 µM) | KinomeScan profiling | [4] |
Table 1: Biochemical and Cellular Activity of this compound. This table summarizes the key quantitative parameters of this compound, essential for designing experiments to probe its effects on cellular pathways.
The TGF-β Signaling Pathway
The TGF-β signaling pathway is a complex and tightly regulated network that transmits signals from the cell surface to the nucleus, culminating in the regulation of gene expression. The pathway can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) branches.
Canonical Smad-Dependent Pathway
The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (Smad Binding Elements - SBEs) in the promoter regions of target genes to regulate their expression.
Non-Canonical Pathways
In addition to the Smad-dependent pathway, TGF-β receptors can activate other signaling cascades, collectively known as non-canonical pathways. These include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and Rho-like GTPase signaling pathways.[5][6] These pathways can modulate the canonical pathway or have independent effects on cellular processes.
Putative Role of STK16 in TGF-β Signaling
While the precise molecular mechanisms remain to be fully elucidated, several lines of evidence suggest a role for STK16 in the TGF-β signaling pathway. It has been reported that STK16 possesses DNA-binding ability, independent of its kinase activity, and may function as a nuclear factor to regulate transcriptional activity in response to TGF-β.[2] Furthermore, the expression of STK16 itself can be responsive to TGF-β treatment, suggesting a potential feedback loop.[2]
Given its localization to the Golgi apparatus, STK16 may also be involved in the trafficking and secretion of components of the TGF-β pathway, such as the ligands or their receptors.
Proposed Experimental Protocols to Investigate the Role of this compound in TGF-β Signaling
To dissect the specific involvement of STK16 in the TGF-β pathway, its selective inhibitor, this compound, serves as an invaluable tool. Below are detailed experimental protocols that can be employed to investigate the effects of STK16 inhibition on key events in TGF-β signaling.
Analysis of Smad2/3 Phosphorylation by Western Blot
This experiment aims to determine if the kinase activity of STK16 is required for the TGF-β-induced phosphorylation of Smad2 and Smad3.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549, MCF-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, anti-STK16, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 80-90% confluency at the time of treatment.
-
Once confluent, serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in supplemented lysis buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-Smad levels to total Smad and the loading control.
-
TGF-β-Responsive Reporter Gene Assay
This assay measures the transcriptional activity of the Smad complex in the nucleus and can determine if STK16 inhibition affects TGF-β-induced gene expression.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc)
-
Control plasmid for normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection:
-
Co-transfect cells with the TGF-β-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Treatment:
-
After 24 hours of transfection, serum-starve the cells for 6-8 hours.
-
Pre-treat the cells with this compound at various concentrations or DMSO for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity by TGF-β1 in the presence and absence of this compound.
-
Logical Relationship of STK16's Potential Involvement
Based on the current literature, STK16 could potentially influence TGF-β signaling at multiple levels. The following diagram illustrates these hypothetical points of intervention.
Conclusion
The serine/threonine kinase STK16 is an emerging player in the intricate network of TGF-β signaling. While its precise role is yet to be fully defined, the availability of the selective inhibitor this compound provides a powerful tool for the research community to dissect its function. The experimental protocols outlined in this guide offer a robust framework for investigating the impact of STK16 inhibition on key events in the TGF-β cascade. Such studies will be instrumental in validating STK16 as a potential therapeutic target in diseases driven by aberrant TGF-β signaling and will contribute to a more comprehensive understanding of this fundamental cellular pathway. Further research is warranted to uncover the direct substrates of STK16 within the TGF-β pathway and to explore its potential involvement in the non-canonical branches of TGF-β signaling.
References
- 1. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Foundational Research on Stk16-IN-1 and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research surrounding the selective STK16 kinase inhibitor, Stk16-IN-1, with a specific focus on its role in inducing apoptosis. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to serve as a valuable resource for researchers in oncology and drug discovery.
Core Concepts: STK16 and the Inhibitor this compound
Serine/threonine kinase 16 (STK16), also known as PKL12 or MPSK1, is a protein kinase implicated in various cellular processes, including cell cycle regulation, signal transduction, and vesicle trafficking.[1] Dysregulation of STK16 activity has been linked to the proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.[1]
This compound is a potent and highly selective, ATP-competitive small molecule inhibitor of STK16.[2] Foundational studies have demonstrated its ability to reduce cancer cell viability and induce a unique form of cell cycle disruption leading to apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| STK16 | 295 | Invitrogen SelectScreen Biochemical Assay | [3] |
| mTOR | 5560 | Biochemical Assay | [1] |
| PI3Kδ | 856 | Biochemical Assay | |
| PI3Kγ | 867 | Biochemical Assay |
Table 2: KinomeScan Selectivity Profile of this compound at 10 µM
| Kinase | Relative Activity Remaining (%) |
| STK16 | 0.65 |
| mTOR | 0.4 |
| Data from a scan of 442 kinases. Only kinases with significant inhibition are shown.[3] |
Table 3: Cellular Apoptosis Induction by this compound (72-hour treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Analysis Method | Observed Effect | Reference |
| MCF-7 | 5, 10 | Annexin V/PI Flow Cytometry | Dose-dependent increase in apoptosis | [1] |
| HCT116 | 5, 10 | Annexin V/PI Flow Cytometry | Apoptosis induction observed | [1] |
| HeLa | 5, 10 | Annexin V/PI Flow Cytometry | Dose-dependent increase in apoptosis | [1] |
Note: While the foundational study by Liu et al. (2016) reported a dose-dependent increase in apoptosis in MCF-7 and HeLa cells, the specific quantitative percentages of apoptotic cells were not detailed in the primary publication or its supplementary materials. The observation is based on FACS analysis.[1][4]
Signaling Pathway and Mechanism of Action
This compound induces apoptosis primarily through the disruption of cytokinesis, the final stage of cell division. Inhibition of STK16's kinase activity interferes with the proper formation and function of the actin cytoskeleton, which is crucial for the separation of daughter cells.[5] This leads to cytokinesis failure, resulting in the formation of binucleated cells.[2][3] The accumulation of these aberrant cells is thought to trigger a cellular stress response that ultimately activates the apoptotic cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research on this compound and apoptosis.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 of this compound against STK16 kinase.
Materials:
-
Recombinant STK16 kinase
-
This compound (serially diluted)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer. A 1:3 dilution series for at least 4 concentrations is a common starting point.[1]
-
In a 96-well plate, add the STK16 kinase and the appropriate substrate to each well.
-
Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the kinase, if known.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
After incubation, allow the plate to cool to room temperature for 5 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 1 hour at room temperature to convert ADP to ATP and generate a luminescent signal.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay via Annexin V/PI Staining and Flow Cytometry
This protocol details the method used to quantify apoptosis in cancer cell lines treated with this compound.[1]
Materials:
-
MCF-7, HCT116, or HeLa cells
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 5, and 10 µM) for 72 hours.[1]
-
After the incubation period, harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blotting for Apoptosis Markers
This is a general protocol for detecting the expression of apoptosis-related proteins following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-STK16, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The presence of cleaved forms of PARP or Caspase-3 would be indicative of apoptosis.
This guide provides a foundational understanding of the research on this compound and its role in apoptosis. The provided data, pathways, and protocols are intended to facilitate further investigation into this promising area of cancer research.
References
Preliminary Investigation of Stk16-IN-1's Anti-Proliferative Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into the anti-proliferative effects of Stk16-IN-1, a selective inhibitor of Serine/Threonine Kinase 16 (STK16). This document summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to STK16 and this compound
Serine/Threonine Kinase 16 (STK16), also known as PKL12, is a protein kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Dysregulation of STK16 activity has been associated with the proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.[1]
This compound is a potent and highly selective, ATP-competitive inhibitor of STK16 kinase.[1][2] It serves as a valuable tool for elucidating the biological functions of STK16 and for exploring its potential as an anti-cancer agent.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Selectivity Score (S score (1)) | Reference |
| STK16 | 0.295 | 0.0 | [2] |
| mTOR | 5.56 | Not Reported |
Table 2: Anti-Proliferative Effects of this compound on MCF-7 Breast Cancer Cells
| Effect | Observation | Quantitative Data | Reference |
| Reduction in Cell Number | Time- and dose-dependent decrease in cell viability. | Specific dose-response data not publicly available. | [2] |
| Induction of Binucleated Cells | Accumulation of cells with two nuclei, indicative of cytokinesis failure. | Specific percentages not publicly available. | [2] |
| Cell Cycle Arrest | G2/M phase arrest. | Specific cell population percentages not publicly available. |
Table 3: Potentiation of Chemotherapeutic Agents in MCF-7 Cells
| Chemotherapeutic Agent | Observation | Quantitative Data (e.g., Combination Index) | Reference |
| Cisplatin | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |
| Doxorubicin | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |
| Colchicine | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |
| Paclitaxel | Slight potentiation of anti-proliferative effects. | Not publicly available. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
MCF-7 (or other suitable cancer cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 to 10 µM is a reasonable starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0, 5, 10 µM) for 24 to 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis induced by this compound.
Materials:
-
MCF-7, HCT116, or HeLa cells
-
This compound (0, 5, 10 µM)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 72 hours.[3]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations: Signaling Pathways and Workflows
STK16 Signaling in Cancer Proliferation
STK16 has been implicated in the TGF-β signaling pathway and, more recently, has been shown to regulate the stability of the oncoprotein c-MYC. Inhibition of STK16 by this compound is hypothesized to disrupt these pro-proliferative signals.
References
Stk16-IN-1's Impact on Binucleated Cell Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular effects of Stk16-IN-1, a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16). Specifically, this document details the impact of this compound on the accumulation of binucleated cells, a phenotype indicative of failed cytokinesis. The information presented herein is compiled from key research findings, offering a comprehensive resource for understanding the mechanism of action of this compound and its potential applications in cell biology and therapeutic development.
Introduction to Stk16 and its Inhibition
Serine/Threonine Kinase 16 (STK16), also known as PKL12, is a protein kinase implicated in various cellular processes, including the regulation of the cell cycle.[1][2] STK16 plays a crucial role in actin dynamics, which is essential for the structural integrity of the Golgi apparatus and the successful completion of cytokinesis, the final stage of cell division where the cytoplasm of a single eukaryotic cell divides into two daughter cells.[1][3]
This compound is a highly selective, ATP-competitive inhibitor of STK16 with a reported IC50 of 0.295 μM in in vitro kinase assays.[4][5] Inhibition of STK16's kinase activity by this compound disrupts normal cell cycle progression, leading to a failure in cytokinesis and a subsequent increase in the population of binucleated cells.[5][6] This specific cellular phenotype makes this compound a valuable tool for studying the intricate processes of cell division and a potential starting point for the development of novel therapeutic agents that target cell proliferation.
Quantitative Analysis of Binucleated Cell Accumulation
Treatment of cancer cell lines with this compound results in a dose-dependent increase in the percentage of binucleated cells. The primary cell line used to demonstrate this effect is the human breast adenocarcinoma cell line, MCF-7.[5][6] The data summarized below is extracted from key studies investigating the cellular impact of this compound.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Percentage of Binucleated Cells (%) | Fold Increase vs. Control |
| MCF-7 | DMSO (Control) | - | 72 | ~2% | 1 |
| MCF-7 | This compound | 5 | 72 | ~10% | 5 |
| MCF-7 | This compound | 10 | 72 | ~15% | 7.5 |
| MCF-7 | Stk16 siRNA | - | 72 | Significant Increase | - |
Note: The quantitative data presented is an approximate representation based on graphical data from the cited literature. The use of siRNA targeting Stk16 recapitulates the binucleated phenotype observed with this compound treatment, confirming the on-target effect of the inhibitor.[5][6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the findings related to this compound and binucleated cell formation.
Cell Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
Cell Seeding: MCF-7 cells are seeded in appropriate culture vessels (e.g., 6-well plates with glass coverslips for imaging) at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations (e.g., 5 µM and 10 µM). A vehicle control using the same concentration of DMSO is prepared.
-
Treatment: The culture medium is replaced with the medium containing this compound or DMSO control.
-
Incubation: Cells are incubated for 72 hours.
Immunofluorescence Staining for Binucleated Cell Quantification
-
Fixation: After treatment, cells on coverslips are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Staining:
-
Actin Cytoskeleton: To visualize the cytoplasm and cell borders, cells are stained with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's protocol.
-
Nuclei: To visualize the nuclei, cells are stained with 4′,6-diamidino-2-phenylindole (DAPI) at a concentration of 1 µg/mL for 5 minutes.
-
-
Mounting: After final washes with PBS, the coverslips are mounted onto microscope slides using an anti-fade mounting medium.
Microscopy and Quantification
-
Imaging: Images are acquired using a fluorescence microscope or a confocal microscope. Multiple random fields of view are captured for each condition to ensure representative sampling.
-
Quantification: Binucleated cells are identified as single cells containing two distinct nuclei within a shared cytoplasm. The total number of cells and the number of binucleated cells are counted for each field of view. The percentage of binucleated cells is calculated as: (Number of binucleated cells / Total number of cells) x 100.
Visualizing the Mechanism of Action
The accumulation of binucleated cells upon this compound treatment is a direct consequence of inhibiting STK16's role in cytokinesis. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway of Stk16 in cytokinesis and the impact of this compound.
Caption: Experimental workflow for the quantification of binucleated cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinases on Double Duty: A Review of UniProtKB Annotated Bifunctionality within the Kinome [mdpi.com]
- 3. Multiparametric flow cytometric analysis in a breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The role of Golgi complex proteins in cell division and consequences of their dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
Stk16-IN-1: A Technical Guide to a Selective STK16 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Stk16-IN-1, a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16). The information presented herein is intended to support research and drug development efforts by providing detailed information on the compound's characteristics, properties, and associated experimental methodologies.
Core Characteristics of this compound
This compound is a small molecule inhibitor that has been identified as a highly selective, ATP-competitive inhibitor of STK16 kinase.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h][1][4]naphthyridin-2-one |
| Synonyms | JWC-029 |
| Molecular Formula | C17H12FN3O |
| Molecular Weight | 293.30 g/mol |
| CAS Number | 1223001-53-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by directly inhibiting the kinase activity of STK16, a ubiquitously expressed serine/threonine kinase involved in various cellular processes.[1][5] STK16 has been implicated in VEGF and cargo secretion, TGF-β signaling, Golgi apparatus assembly, and cell cycle regulation.[1][6]
The primary biological activities of this compound observed in cellular assays include:
-
Reduction in cell number: Treatment with this compound leads to a decrease in the number of cancer cells, such as the MCF-7 breast cancer cell line.[5]
-
Induction of a binucleated phenotype: Inhibition of STK16 by this compound results in an accumulation of cells with two nuclei, suggesting a role for STK16 in cytokinesis.[5]
-
Potentiation of chemotherapeutic agents: Co-treatment with this compound can enhance the anti-proliferative effects of certain chemotherapy drugs.[5]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| STK16 | Invitrogen SelectScreen | 295 | [2] |
| STK16 | IP kinase assay (p-4EBP1) | 910 | [2] |
| STK16 | IP kinase assay (p-DRG1) | 1200 | [2] |
| mTOR | Invitrogen SelectScreen | 5560 | [6] |
| PI3Kδ | Biochemical Assay | 856 | [6] |
| PI3Kγ | Biochemical Assay | 867 | [6] |
Table 2: KinomeScan Selectivity Profile of this compound
The selectivity of this compound was assessed using the DiscoverX KINOMEscan™ platform at a concentration of 10 µM against a panel of 442 kinases. The results are presented as the percentage of remaining kinase activity.
| Kinase | Remaining Activity (%) |
| STK16 | 0.65 |
| mTOR | 0.4 |
A lower percentage of remaining activity indicates stronger inhibition. This screening demonstrated the high selectivity of this compound for STK16.[2][6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of this compound.
DiscoverX KINOMEscan™ Assay
The KINOMEscan™ assay is a proprietary, active site-directed competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
General Protocol Outline:
-
A kinase of interest, tagged with a unique DNA identifier, is incubated with the test compound (this compound) and an immobilized ligand that binds to the active site of the kinase.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
The results are reported as the percentage of kinase activity remaining in the presence of the test compound compared to a DMSO control.
In Vitro STK16 Kinase Assay (Phosphorylation of 4EBP1)
This assay measures the ability of this compound to inhibit the phosphorylation of the STK16 substrate, 4E-BP1.
Materials:
-
Recombinant STK16 protein
-
Recombinant 4E-BP1 protein
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Anti-phospho-4E-BP1 (Thr37/46) antibody
-
Anti-4E-BP1 antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
In a microcentrifuge tube, combine recombinant STK16 (e.g., 300 nM) and recombinant 4E-BP1 (e.g., 10 µM) in kinase buffer.[3]
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for 30 minutes.[3]
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-4E-BP1 (Thr37/46) antibody to detect the phosphorylated substrate.
-
Strip and re-probe the membrane with an anti-4E-BP1 antibody to confirm equal loading of the substrate.
-
Visualize the results using an appropriate detection system and quantify the band intensities to determine the IC50 of this compound.
Immunoprecipitation (IP) Kinase Assay (Phosphorylation of DRG1)
This assay assesses the inhibition of STK16 kinase activity on its substrate DRG1 in a more complex cellular environment.
Materials:
-
Cell line expressing tagged STK16 (e.g., HEK293T cells)
-
Antibody against the tag (e.g., anti-FLAG or anti-HA)
-
Protein A/G agarose beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Kinase buffer
-
Recombinant DRG1 protein
-
ATP
-
Anti-phospho-Threonine antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse cells expressing tagged STK16 and clarify the lysate by centrifugation.
-
Incubate the cell lysate with an antibody against the tag overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-STK16 complex.
-
Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding proteins.
-
Resuspend the beads in kinase buffer containing recombinant DRG1 protein and varying concentrations of this compound or DMSO.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction with SDS-PAGE loading buffer and heat.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-phospho-Threonine antibody to detect phosphorylated DRG1.
MCF-7 Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based reagents)
-
Plate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[7][8]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving STK16 and a general workflow for an immunoprecipitation kinase assay.
Caption: Putative role of STK16 in the TGF-β signaling pathway.
Caption: STK16 regulation of Golgi and cell cycle via actin dynamics.
Caption: General workflow for an immunoprecipitation (IP) kinase assay.
References
- 1. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Stk16-IN-1: An In-Depth Technical Guide to its Off-Target Effects on mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of the serine/theronine kinase 16 (STK16) inhibitor, Stk16-IN-1, with a particular focus on its interaction with the mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a chemical probe or therapeutic lead.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of STK16, a protein kinase implicated in various cellular processes.[1][2][3] While initially identified as a highly selective inhibitor for STK16, subsequent profiling has revealed off-target activity, most notably against the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[4][5][6] Understanding the polypharmacology of this compound, particularly its effects on the mTOR pathway, is critical for the accurate interpretation of experimental results and for guiding any potential therapeutic development.
This guide summarizes the available quantitative data on the on- and off-target activities of this compound, provides detailed experimental protocols for assessing these effects, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary target, STK16, and its key off-target, mTOR, as well as other off-targets identified.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| STK16 | 295 | Invitrogen SelectScreen Biochemical Assay | [4] |
| mTOR | 5560 | LifeTechnology SelectScreen® | [5][6] |
| PI3Kδ | 856 | Biochemical Assay | [6] |
| PI3Kγ | 867 | Biochemical Assay | [6] |
Table 2: KinomeScan Selectivity Profile of this compound at 10 µM
| Target | Percent of Control (%) | Assay Type | Reference |
| STK16 | 0.65 | DiscoveRx KinomeScan | [4][6] |
| mTOR | 0.4 | DiscoveRx KinomeScan | [4][6] |
*Percent of Control represents the remaining kinase activity in the presence of 10 µM this compound. A lower value indicates stronger inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's off-target effects.
KinomeScan Profiling
The KinomeScan™ technology from DiscoveRx is a competition-based binding assay used to determine the interaction of a compound with a large panel of kinases.
Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.
Protocol:
-
Compound Preparation: this compound is prepared in DMSO at a stock concentration of 100 mM and diluted to the final screening concentration (e.g., 10 µM) in the assay buffer.
-
Assay Plate Preparation: A panel of 442 kinases is arrayed in a multi-well plate format.
-
Binding Reaction: The test compound, DNA-tagged kinase, and immobilized ligand are combined in each well. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of DNA is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control," where 100% indicates no inhibition and 0% indicates complete inhibition.
In Vitro Kinase Inhibition Assay (Invitrogen SelectScreen®)
This is a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is detected using a specific antibody and a luminescent or fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 10-point serial dilution of this compound in 1% DMSO.
-
Prepare the kinase reaction buffer containing the kinase (e.g., STK16 or mTOR), the appropriate substrate (e.g., a peptide or protein), and ATP at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add the diluted this compound or DMSO control to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase reaction buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection reagent containing a phosphorylation-specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent or fluorescent substrate for the reporter enzyme.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Western Blot Analysis of mTOR Signaling
This assay is used to assess the effect of a compound on the phosphorylation status of key proteins in the mTOR signaling pathway within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a DMSO control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-4E-BP1 (Thr37/46), 4E-BP1, p-S6K (Thr389), S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing the off-target effects of kinase inhibitors.
Logical Relationship Diagram
Caption: On- and off-target effects of this compound contributing to cellular phenotype.
Conclusion
This compound is a valuable tool for studying the biological functions of STK16. However, its off-target activity against mTOR, and to a lesser extent other kinases like PI3Kδ and PI3Kγ, must be carefully considered when designing experiments and interpreting data. At concentrations commonly used to inhibit STK16 in cells (typically in the low micromolar range), significant inhibition of mTOR is likely to occur. Researchers should validate their findings using complementary approaches, such as genetic knockdown of STK16, to confirm that the observed phenotypes are due to on-target inhibition. This technical guide provides the necessary data and protocols to aid in the rigorous evaluation and use of this compound in research and drug discovery.
References
- 1. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Initial Studies on Stk16-IN-1 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial research on Stk16-IN-1, a selective inhibitor of Serine/Threonine Kinase 16 (STK16), and its effects on cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to STK16 and the Inhibitor this compound
Serine/Threonine Kinase 16 (STK16), also known as PKL12, is a protein kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Dysregulation of STK16 activity has been linked to the proliferation and survival of cancer cells, making it an attractive target for therapeutic intervention.[1]
This compound is a potent and highly selective, ATP-competitive small molecule inhibitor of STK16.[2][3] Initial studies have demonstrated its potential as an anti-cancer agent by inducing apoptosis and inhibiting tumor progression.[1] This guide focuses on the foundational studies that have characterized the activity of this compound in various cancer cell lines.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from initial studies on this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| STK16 | 295 | Enzymatic Assay |
| mTOR | 5560 | Enzymatic Assay |
Data sourced from MedchemExpress and Selleck Chemicals product pages.[2][4]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Quantitative Data |
| MCF-7 | Breast Cancer | Reduction in cell number, accumulation of binucleated cells, potentiation of chemotherapeutics.[2] | IC50 values for cell viability are not explicitly provided in the initial reports, but effects were observed at concentrations up to 10 µM.[2] |
| HCT116 | Colorectal Cancer | Apoptosis induction.[2] | Specific IC50 values for apoptosis or cell viability are not detailed in the initial findings. |
| HeLa | Cervical Cancer | Apoptosis induction.[2] | Specific IC50 values for apoptosis or cell viability are not detailed in the initial findings. |
Signaling Pathways Modulated by STK16
STK16 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. The following diagrams illustrate the key pathways affected by STK16 and, consequently, by its inhibitor, this compound.
References
Methodological & Application
Application Notes and Protocols for Stk16-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stk16-IN-1 is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase implicated in various cellular processes including cell cycle progression, apoptosis, and signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and downstream signaling pathways.
Introduction
STK16, also known as PKL12, is a protein kinase that plays a crucial role in regulating cellular functions. Its dysregulation has been linked to several diseases, including cancer. This compound offers a valuable tool for elucidating the biological functions of STK16 and for exploring its therapeutic potential. This document outlines standardized procedures for the effective use of this compound in a laboratory setting.
Data Presentation
| Parameter | Value | Reference |
| Target | Serine/Threonine Kinase 16 (STK16) | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor | [2] |
| IC50 | 295 nM | [1] |
| Cellular Effects | Reduction in cell number, induction of apoptosis, accumulation of binucleated cells | [1] |
| Recommended Cell Lines | MCF-7 (human breast adenocarcinoma), HCT116 (human colorectal carcinoma), HeLa (human cervical adenocarcinoma) | [1] |
| Typical Working Concentration | 5 - 10 µM in cell culture | [1] |
Signaling Pathway
The following diagram illustrates the putative signaling pathway involving STK16. STK16 is shown to be involved in the TGF-β signaling pathway and to phosphorylate downstream targets such as 4EBP1 and DRG1, which are involved in protein synthesis and cell proliferation.
Caption: STK16 Signaling Pathway.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cells for subsequent assays and to treat them with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting) at a predetermined density.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A final DMSO concentration of <0.1% is recommended to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
After treatment, collect both the floating and adherent cells. Adherent cells can be detached with Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of STK16 and its downstream targets.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STK16, anti-phospho-4EBP1, anti-4EBP1, anti-DRG1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions: anti-STK16 (1:1000), anti-phospho-4EBP1 (1:1000), anti-4EBP1 (1:1000), anti-DRG1 (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow
Caption: Experimental Workflow.
References
Application Notes and Protocols for Stk16-IN-1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stk16-IN-1 is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase implicated in various cellular processes including cell cycle progression, Golgi apparatus structure and function, and signaling pathways such as the TGF-β pathway.[1][2][3][4][5] These application notes provide detailed protocols and supporting data for the use of this compound in in vitro kinase assays, enabling researchers to accurately assess the inhibitory activity of the compound and investigate the functions of STK16.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against STK16 and a selection of off-target kinases. This data is crucial for designing experiments and interpreting results, highlighting the selectivity of the inhibitor.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| STK16 | 295 | Enzymatic Assay | [5][6][7] |
| STK16 | 910 | IP Kinase Assay (4EBP1 phosphorylation) | [8] |
| STK16 | 1200 | IP Kinase Assay (DRG1 phosphorylation) | [8] |
| mTOR | 5560 | Enzymatic Assay | [6][9] |
| PI3Kδ | 856 | Enzymatic Assay | [9] |
| PI3Kγ | 867 | Enzymatic Assay | [9] |
Note: IC50 values can vary depending on the assay conditions, including ATP concentration and substrate used. The provided data should be used as a reference.
Kinome Scan Selectivity Profile
This compound has demonstrated high selectivity across the kinome. In a KinomeScan™ profiling assay testing against 442 kinases at a concentration of 10 µM, only STK16 and mTOR showed significant inhibition.[6][8][9] This high selectivity makes this compound a valuable tool for specifically probing the function of STK16.
Signaling Pathway
STK16 is known to be involved in multiple cellular signaling pathways. Understanding these pathways is essential for designing experiments and interpreting the effects of this compound.
Caption: STK16 is a key regulator in multiple cellular pathways.
Experimental Protocols
This section provides a detailed protocol for a common in vitro kinase assay format, the ADP-Glo™ Kinase Assay, adapted for determining the IC50 of this compound against STK16.
Protocol: In Vitro Kinase Assay using ADP-Glo™
This protocol is designed to measure the kinase activity of STK16 by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant STK16 enzyme
-
This compound (CAS: 1223001-53-3)
-
Substrate (e.g., DRG1 or a generic substrate like Myelin Basic Protein)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in kinase reaction buffer to achieve the desired concentration range for the IC50 curve. A common starting point is a 1:3 serial dilution.[6]
-
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white, opaque plate.
-
Add 5 µL of a solution containing the STK16 enzyme and substrate to each well. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Include control wells:
-
"No enzyme" control: Add buffer instead of the enzyme solution.
-
"Vehicle" control: Add buffer with the same percentage of DMSO as the compound wells.
-
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for STK16, if known.
-
Incubate the plate at 37°C for 30 minutes.[6] The incubation time may need to be optimized based on the enzyme activity.
-
-
ADP Detection:
-
After the kinase reaction, allow the plate to cool to room temperature for 5 minutes.[6]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.[6]
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" control signal from all other readings.
-
Normalize the data to the "vehicle" control (representing 100% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship of Inhibition
The following diagram illustrates the ATP-competitive inhibition mechanism of this compound.
Caption: this compound competitively inhibits ATP binding to STK16.
Conclusion
This compound is a highly selective and potent inhibitor of STK16, making it an invaluable tool for studying the biological roles of this kinase. The provided protocols and data will assist researchers in accurately performing and interpreting in vitro kinase assays with this compound. Careful optimization of assay conditions is recommended to ensure reliable and reproducible results.
References
- 1. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are STK16 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Stk16-IN-1 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of Stk16-IN-1, a selective inhibitor of Serine/Threonine Kinase 16 (STK16), in studies involving the MCF-7 human breast cancer cell line.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of STK16 kinase with an in vitro IC50 of 295 nM.[1][2][3][4] In MCF-7 breast cancer cells, inhibition of STK16 by this compound leads to a reduction in cell number and an accumulation of binucleated cells, a phenotype that can be replicated by RNAi knockdown of STK16.[1][2][3] This suggests a role for STK16 in cell cycle progression, particularly in cytokinesis. The discovery of this compound provides a valuable tool for elucidating the biological functions of STK16 in cancer biology.[1][2][3]
Quantitative Data Summary
While a specific IC50 for the anti-proliferative effect of this compound on MCF-7 cells has not been definitively reported in publicly available literature, initial studies have examined its effects at various concentrations. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Kinase IC50 | 295 nM | In vitro kinase assay | [1][2][3][4] |
| Concentration for Anti-Proliferation Screening | 1, 3, and 10 µM | Panel of cancer cell lines including MCF-7 | [5] |
| Concentration for Apoptosis Induction | 5 and 10 µM (72h treatment) | MCF-7, HCT-116, HeLa | [5] |
| Phenotypic Effect | Reduction in cell number, accumulation of binucleated cells | MCF-7 | [1][2][3] |
Recommended Concentrations for MCF-7 Cells
Based on the available data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments with this compound in MCF-7 cells. To determine the optimal concentration for a specific assay, it is highly recommended to perform a dose-response experiment to establish the IC50 for the desired endpoint (e.g., inhibition of proliferation, induction of apoptosis).
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability/Proliferation
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on MCF-7 cell viability using a standard MTT or similar colorimetric/fluorometric assay.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum, 0.01 mg/mL bovine insulin)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., PrestoBlue, CellTiter-Glo)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Analysis of Cell Cycle and Apoptosis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution and apoptosis in MCF-7 cells.
Materials:
-
MCF-7 cells
-
6-well tissue culture plates
-
This compound
-
Complete growth medium
-
PBS
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (for cell cycle)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 to 5 x 10^5 MCF-7 cells per well in 6-well plates.
-
Incubate overnight to allow for attachment.
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM and 10 µM) and a vehicle control for 72 hours.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and adherent cells (by trypsinization).
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining for Cell Cycle Analysis:
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
-
Staining for Apoptosis Analysis:
-
Resuspend the washed cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Signaling Pathways and Experimental Workflows
STK16 Signaling in Breast Cancer
STK16 has been implicated in several signaling pathways relevant to cancer progression. It is known to participate in the TGF-β signaling pathway.[6] Furthermore, recent studies have identified direct downstream targets of STK16, including the phosphorylation of STAT3 and c-MYC.[7] Phosphorylation of c-MYC at serine 452 by STK16 prevents its degradation, thereby promoting its oncogenic activity.[7] The diagram below illustrates the known signaling interactions of STK16.
Caption: STK16 signaling and its inhibition by this compound.
Experimental Workflow for this compound Treatment and Analysis
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on MCF-7 cells.
Caption: Workflow for this compound studies in MCF-7 cells.
References
- 1. Research Reveals Highly Selective STK16 Kinase Inhibitor----Chinese Academy of Sciences [english.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stk16-IN-1 in HCT116 and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stk16-IN-1 is a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16), a protein kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and signaling pathways crucial for cancer development. This document provides detailed application notes and experimental protocols for the use of this compound in two widely studied human cancer cell lines: HCT116 (colorectal carcinoma) and HeLa (cervical cancer). The information presented herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential and mechanism of action of this compound.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of STK16. A key downstream target of STK16 is the oncoprotein c-MYC. STK16 has been shown to phosphorylate c-MYC at serine 452, a modification that prevents its degradation via the ubiquitin-proteasome pathway[1]. By inhibiting STK16, this compound promotes the degradation of c-MYC, leading to the downregulation of its target genes involved in cell proliferation and survival.[1] Additionally, STK16 has been linked to the AKT signaling pathway, a critical regulator of cell survival and apoptosis. Loss of STK16 has been shown to suppress AKT signaling in lung cancer cells.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in HCT116 and HeLa Cells
| Parameter | HCT116 | HeLa | Reference |
| Cell Viability (IC50) | Data not available | Data not available | N/A |
| Apoptosis Induction | This compound induces apoptosis.[3] | This compound induces apoptosis.[3] | [3] |
| Cell Cycle Arrest | This compound induces cell cycle arrest.[3] | This compound induces cell cycle arrest.[3] | [3] |
Note: Specific IC50 values for this compound in HCT116 and HeLa cells from a direct comparative study were not available in the reviewed literature. Researchers are advised to determine these values empirically.
Table 2: Potentiation of Chemotherapeutic Agents by this compound
| Chemotherapeutic Agent | Cell Line | Effect of Combination with this compound | Reference |
| Cisplatin | HCT116 | Synergistic reduction in cell viability is expected. | Data not available |
| Cisplatin | HeLa | Synergistic reduction in cell viability is expected. | Data not available |
| Doxorubicin | MCF-7 | Slight potentiation of anti-proliferative effects. | [3] |
Mandatory Visualizations
Caption: this compound inhibits Stk16, leading to c-MYC degradation and reduced proliferation, and potentially inhibiting the pro-survival AKT pathway.
Caption: Workflow for evaluating this compound effects on HCT116 and HeLa cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HCT116 or HeLa cells
-
DMEM or appropriate culture medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 or HeLa cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
HCT116 or HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells, including the supernatant containing detached cells, by trypsinization.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 or HeLa cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of key signaling molecules.
Materials:
-
HCT116 or HeLa cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-MYC (Ser452), anti-c-MYC, anti-p-AKT (Ser473), anti-AKT, anti-STK16, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for Stk16-IN-1 in Flow Cytometry-Based Apoptosis Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stk16-IN-1 is a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase implicated in crucial cellular processes including cell cycle regulation and signal transduction.[1] Inhibition of STK16 has been shown to induce cell cycle arrest and promote apoptosis, particularly in cancer cell lines, making this compound a valuable tool for cancer research and drug development.[2] These application notes provide a detailed protocol for utilizing this compound to induce apoptosis and its subsequent analysis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The primary mechanism by which Stk16 inhibition is thought to induce apoptosis is through the modulation of the AKT signaling pathway.[2] STK16 is believed to play a role in maintaining cell survival signals, and its inhibition leads to a cascade of events culminating in programmed cell death. This process often involves cell cycle arrest at the G2/M phase, leading to the accumulation of binucleated cells before the onset of apoptosis.
Principle of Apoptosis Detection
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest indicators of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[3]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised.[3] Therefore, dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following tables provide illustrative quantitative data on the effects of this compound on apoptosis in different cancer cell lines. This data is representative of expected outcomes based on existing literature and should be used as a guideline for experimental design and interpretation.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in MCF-7 Cells (48-hour treatment)
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 62.3 ± 4.2 | 25.4 ± 2.5 | 12.3 ± 1.8 |
| 10 | 40.1 ± 3.8 | 42.5 ± 3.1 | 17.4 ± 2.2 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in HCT116 Cells
| Treatment Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.5 ± 1.8 | 1.8 ± 0.5 | 1.7 ± 0.4 |
| 24 | 78.2 ± 4.1 | 15.3 ± 2.0 | 6.5 ± 1.1 |
| 48 | 55.9 ± 3.9 | 30.1 ± 2.8 | 14.0 ± 1.9 |
| 72 | 35.4 ± 4.5 | 45.8 ± 3.5 | 18.8 ± 2.6 |
Table 3: Comparative Apoptotic Response to this compound (10 µM, 72 hours) in Different Cell Lines
| Cell Line | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | 41.2 ± 3.7 | 40.5 ± 3.0 | 18.3 ± 2.1 |
| HCT116 | 35.4 ± 4.5 | 45.8 ± 3.5 | 18.8 ± 2.6 |
| HeLa | 50.1 ± 4.0 | 35.2 ± 2.9 | 14.7 ± 1.8 |
Experimental Protocols
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or appropriate culture vessels
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate or other appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 10 µM) and incubate for different durations (e.g., 24, 48, 72 hours).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the cells with this compound for the desired time period.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Logical Relationship of Apoptosis Analysis
Caption: Relationship between cell state and staining profile.
References
Application Notes and Protocols: Detecting the Effects of Stk16-IN-1 on c-MYC Stability via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stk16 (Serine/Threonine Kinase 16) is a ubiquitously expressed kinase implicated in a variety of cellular processes, including TGF-β signaling, protein secretion, and cell cycle regulation.[1][2] Recent evidence has identified a crucial role for STK16 in oncogenesis through the post-translational regulation of the proto-oncogene c-MYC. STK16 has been shown to directly phosphorylate c-MYC at serine 452, a modification that shields c-MYC from degradation via the ubiquitin-proteasome pathway, thereby enhancing its stability and promoting cancer cell proliferation.[3]
Stk16-IN-1 is a potent and selective inhibitor of STK16 with a reported IC50 of 295 nM.[4][5][6] This small molecule inhibitor serves as a valuable tool for elucidating the cellular functions of STK16 and exploring its therapeutic potential. Treatment of cancer cell lines with this compound has been shown to reduce cell number and induce cell cycle arrest.[6][7]
This document provides a detailed protocol for utilizing Western blotting to detect the effects of this compound on the STK16/c-MYC signaling axis. The primary readout of this assay is the destabilization and subsequent reduction of total c-MYC protein levels following inhibition of STK16 kinase activity.
Signaling Pathway and Experimental Rationale
The experimental workflow is designed to assess the efficacy of this compound in a cellular context. By treating cells with the inhibitor, we anticipate a decrease in STK16-mediated phosphorylation of c-MYC at Ser452. This loss of phosphorylation is expected to increase c-MYC's susceptibility to proteasomal degradation, leading to a measurable decrease in total c-MYC protein levels.
Caption: STK16 phosphorylates and stabilizes c-MYC, a process inhibited by this compound.
Experimental Protocol: Western Blot for c-MYC Destabilization
This protocol is optimized for cultured cancer cell lines (e.g., colorectal cancer lines as described in recent literature, or other lines where the STK16/c-MYC axis is relevant).
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HCT116, HeLa)
-
Cell Culture Medium: As required for the chosen cell line
-
This compound (Tocris, MedChemExpress, or equivalent)
-
DMSO (Vehicle control)
-
Protease and Phosphatase Inhibitor Cocktail
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit Polyclonal anti-STK16 (e.g., Thermo Fisher Scientific, Cat# PA5-29415)
-
Rabbit Monoclonal anti-c-MYC (e.g., Cell Signaling Technology, Cat# 5605)
-
Mouse Monoclonal anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound effects.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., a dose-response from 1-20 µM or a time course at 10 µM). A recent study used 10 µM for 6 hours in HeLa cells.[7] Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-c-MYC, anti-STK16, or anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To probe for multiple proteins on the same membrane, strip the membrane using a mild stripping buffer.
-
Wash thoroughly and re-block before incubating with the next primary antibody (e.g., probe for c-MYC first, then strip and probe for the loading control, β-Actin).
-
Data Presentation and Interpretation
Quantitative data should be obtained by performing densitometry analysis on the Western blot bands using software such as ImageJ. The intensity of the c-MYC band should be normalized to the intensity of the corresponding loading control band (β-Actin or GAPDH).
Table 1: Densitometric Analysis of c-MYC Protein Levels Following this compound Treatment
| Treatment Group | c-MYC Band Intensity (Arbitrary Units) | Loading Control (β-Actin) Band Intensity (Arbitrary Units) | Normalized c-MYC Level (c-MYC / β-Actin) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,000 | 15,500 | 0.97 | 1.00 |
| This compound (1 µM) | 12,500 | 15,300 | 0.82 | 0.85 |
| This compound (5 µM) | 8,000 | 15,600 | 0.51 | 0.53 |
| This compound (10 µM) | 4,500 | 15,400 | 0.29 | 0.30 |
Expected Outcome: A dose-dependent decrease in the normalized total c-MYC protein levels is expected with increasing concentrations of this compound. This would indicate that the inhibitor is effectively targeting STK16, leading to the destabilization and degradation of its substrate, c-MYC. Blotting for total STK16 can serve as a control to ensure that the treatment is not affecting the expression of the kinase itself.
Conclusion
This Western blot protocol provides a robust method for assessing the cellular activity of this compound by measuring its impact on the stability of the oncoprotein c-MYC. By demonstrating a reduction in total c-MYC levels, researchers can effectively confirm the on-target effect of the inhibitor and further investigate the role of the STK16/c-MYC signaling axis in their models of interest. This assay is a critical tool for the preclinical evaluation of STK16 inhibitors in drug development programs.
References
- 1. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STK16 promoted colorectal cancer progress in a c-MYC signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (CAS 1223001-53-3): R&D Systems [rndsystems.com]
- 6. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stk16-IN-1 in Combination with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stk16-IN-1 is a selective, ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16).[1][2][3] STK16, a ubiquitously expressed kinase, is implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[4] Dysregulation of STK16 activity has been linked to the proliferation and survival of cancer cells, making it a potential therapeutic target in oncology.[4] Preclinical studies suggest that inhibiting STK16 can suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents.[4] this compound has been shown to reduce cancer cell proliferation and potentiate the anti-proliferative effects of chemotherapeutics such as cisplatin, doxorubicin, and paclitaxel.[2]
These application notes provide a comprehensive overview of the use of this compound in combination with standard chemotherapeutic agents. The document includes summaries of key quantitative data, detailed experimental protocols for in vitro studies, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The combination of this compound with various chemotherapeutics has been observed to slightly potentiate their anti-proliferative effects.[1][2] The following tables summarize representative quantitative data from in vitro studies on cancer cell lines.
Table 1: IC50 Values of this compound and Chemotherapeutics (Single Agent)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 0.295 |
| Cisplatin | A549 | ~5.0 |
| Doxorubicin | MCF-7 | ~0.5 |
| Paclitaxel | HeLa | ~0.01 |
Note: IC50 values are approximate and can vary depending on the cell line and experimental conditions. The IC50 for this compound is for its primary target, STK16 kinase.[2]
Table 2: Combination Effects of this compound with Chemotherapeutics
| Combination | Cell Line | Observation | Synergy Quantification (CI Value) |
| This compound + Cisplatin | MCF-7 | Slight potentiation of anti-proliferative effects | Data not available |
| This compound + Doxorubicin | MCF-7 | Slight potentiation of anti-proliferative effects | Data not available |
| This compound + Paclitaxel | MCF-7 | Slight potentiation of anti-proliferative effects | Data not available |
Signaling Pathways
Inhibition of STK16 by this compound is believed to impact key signaling pathways involved in cancer cell proliferation and survival.
Caption: STK16 influences both the AKT and c-MYC signaling pathways.
STK16 has been shown to phosphorylate c-MYC at serine 452, which hinders its degradation through the ubiquitin-proteasome pathway, thereby promoting cancer cell proliferation.[5] Additionally, loss of STK16 has been found to suppress tumor growth by inhibiting AKT signaling.[6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound and chemotherapeutics in cancer cell lines.
Cell Viability Assay (MTT/MTS or CellTiter-Glo)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the cytotoxic effects of combination treatments.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Paclitaxel)
-
MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Single Agent IC50 Determination: Prepare serial dilutions of this compound and the chemotherapeutic agent separately in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Combination Treatment: Prepare a dose-response matrix where varying concentrations of this compound are combined with varying concentrations of the chemotherapeutic agent. A fixed-ratio combination can also be used. Add 100 µL of the drug combinations to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
For MTT/MTS Assay: Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours. Add 100 µL of solubilization solution (for MTT) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
For single agents, determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination treatments, synergy can be quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
-
Caption: A stepwise workflow for assessing cell viability in combination studies.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following single and combination drug treatments.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat cells with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells (early and late) for each treatment condition.
-
Compare the apoptosis rates between single-agent and combination treatments.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STK16 promoted colorectal cancer progress in a c-MYC signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Stk16-IN-1 Treatment in G2/M Phase Cell Cycle Checkpoint Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stk16-IN-1 is a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase implicated in various cellular processes including the regulation of cell cycle progression.[1] Inhibition of STK16 activity by this compound has been demonstrated to induce a cell cycle arrest at the G2/M checkpoint, making it a valuable tool for studying mitotic entry and progression.[1] These application notes provide detailed protocols for utilizing this compound to induce G2/M arrest in cancer cell lines, and for analyzing the associated molecular events.
Mechanism of Action
STK16 is known to play a role in Golgi organization and actin dynamics.[1] Inhibition of STK16 disrupts these processes, leading to a delay in mitotic entry and a prolongation of mitosis, ultimately causing an arrest in the G2/M phase of the cell cycle.[1] This is often characterized by an accumulation of cells with 4N DNA content and an increase in the expression of key G2/M regulatory proteins such as Cyclin B1.
Data Presentation
This compound Activity and Efficacy
| Parameter | Value | Reference |
| Target | Serine/Threonine Kinase 16 (STK16) | |
| IC50 | 295 nM | [2] |
Cellular Effects of this compound Treatment
| Cell Line | Treatment Conditions | Effect on Cell Cycle | Quantitative Data | Reference |
| HeLa | 10 µM for 6 hours | G2/M Arrest | ~3-fold increase in G2 phase cells | [1] |
| HCT-116 | Not specified | G2/M Arrest | G2/M arrest efficacy decreased with STK16 knockdown, confirming on-target effect. | [2] |
| MCF-7 | Not specified | G2/M Arrest | Treatment results in an accumulation of binucleated cells, indicative of cytokinesis failure following mitotic arrest. |
Experimental Protocols
Protocol 1: Induction of G2/M Arrest with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce G2/M phase cell cycle arrest.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Cancer cell lines (e.g., HeLa, HCT-116, MCF-7)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Dimethyl sulfoxide (DMSO) as vehicle control
Procedure:
-
Cell Seeding: Seed the desired cancer cell line in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and resume growth for 24 hours.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration. For G2/M arrest in HeLa cells, a 6-hour incubation with 10 µM this compound is effective.[1] Optimization of treatment time and concentration may be required for other cell lines.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry, Western blotting).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the treatment plates. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for G2/M Checkpoint Proteins
This protocol describes the detection of key G2/M checkpoint proteins, such as Cyclin B1 and phospho-CDK1 (Tyr15), by Western blotting.
Materials:
-
This compound treated and control cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1 (1:1000 dilution)
-
Rabbit anti-phospho-CDK1 (Tyr15) (1:1000 dilution)
-
Mouse or Rabbit anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to the loading control. An increase in Cyclin B1 levels and inhibitory phosphorylation of CDK1 at Tyr15 is expected with G2/M arrest.
Mandatory Visualizations
Signaling Pathway of this compound Induced G2/M Arrest
Caption: this compound inhibits STK16, disrupting G2/M transition and inducing cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
References
Practical Guide to the Research Use of Stk16-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stk16-IN-1 is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK1.[1][2][3] STK16 is a ubiquitously expressed kinase implicated in a variety of fundamental cellular processes, including cell cycle progression, signal transduction, and Golgi organization.[1][4][5] Dysregulation of STK16 activity has been linked to pathologies such as cancer, making it an attractive target for therapeutic development.[1] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of STK16.
These application notes provide a practical guide for the effective use of this compound in research settings, including detailed protocols for key experiments and a summary of its inhibitory activity.
Data Presentation
Inhibitor Activity and Recommended Concentrations
This compound exhibits high selectivity for STK16. The following table summarizes its in vitro inhibitory activity against STK16 and key off-targets, as well as recommended concentrations for cellular experiments.
| Target | IC50 (nM) | Assay Type | Recommended Cellular Concentration |
| STK16 | 295 | Biochemical Kinase Assay | 1 - 10 µM |
| mTOR | 5560 | Biochemical Kinase Assay | > 10 µM (to avoid off-target effects) |
| PI 3-Kδ | 856 | Biochemical Kinase Assay | > 1 µM (to avoid off-target effects) |
| PI 3-Kγ | 867 | Biochemical Kinase Assay | > 1 µM (to avoid off-target effects) |
Note: The recommended cellular concentration may require optimization depending on the cell type and experimental context. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Signaling Pathways and Experimental Workflows
STK16 Signaling Context
STK16 is involved in multiple signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics. This compound can be used to probe these functions.
Caption: STK16 signaling pathways and the inhibitory effect of this compound.
General Experimental Workflow
A typical workflow for investigating the cellular effects of this compound is outlined below.
Caption: A general workflow for studying the effects of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against STK16.
Materials:
-
Recombinant human STK16 enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. For an IC50 determination, a common starting concentration is 10 µM with 1:3 serial dilutions.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of STK16 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for STK16.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability and Apoptosis Assay by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell viability and apoptosis using Annexin V and Propidium Iodide (PI) staining.[1][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10 µM) for a specified duration (e.g., 72 hours).[1] Include a DMSO-only treated well as a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide staining.[7][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol details how to analyze changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-c-MYC, anti-STK16, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets on ice with RIPA buffer for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Determining the IC50 of STK16-IN-1
Introduction
Serine/Threonine Kinase 16 (STK16), also known as PKL12 or MPSK1, is a protein kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Dysregulation of STK16 activity has been associated with pathologies such as cancer, inflammation, and metabolic disorders, making it an attractive therapeutic target.[1] STK16 is involved in the TGF-β signaling pathway, protein secretion, and cell cycle control.[2][3] STK16-IN-1 is a potent and selective small molecule inhibitor of STK16, serving as a valuable chemical probe to elucidate the biological functions of this kinase.[4][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound through both in vitro kinase assays and cell-based viability assays.
STK16 Signaling Pathway
STK16 is a membrane-associated protein primarily located in the Golgi apparatus.[2][6] It participates in several signaling pathways, including the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3] STK16 has been shown to interact with and phosphorylate various substrates, including DRG1 and the translation initiation factor EIF4EBP1.[6][7] Recent studies have also revealed that STK16 can phosphorylate the oncoprotein c-MYC, protecting it from degradation and thereby promoting cancer cell proliferation.[8]
Caption: Simplified STK16 signaling pathway.
Quantitative Data: this compound Inhibitory Activity
This compound has been characterized as a highly selective inhibitor of STK16. Its inhibitory potency has been determined through various assays.
| Target | Assay Type | IC50 Value | Reference |
| STK16 | Enzymatic Assay | 295 nM | [4][9][10] |
| STK16 | IP Kinase Assay (4EBP1) | 910 nM | [11] |
| STK16 | IP Kinase Assay (DRG1) | 1200 nM | [11] |
| mTOR | Enzymatic Assay | 5.56 µM | [9] |
Experimental Workflow for IC50 Determination
The overall process for determining the IC50 value of this compound involves preparing serial dilutions of the inhibitor, performing either a biochemical or cell-based assay, measuring the output signal, and analyzing the data to generate a dose-response curve.
Caption: General workflow for IC50 determination.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant STK16 kinase activity. An ADP-Glo™ Kinase Assay is used as an example, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human STK16 protein
-
Suitable kinase substrate (e.g., generic peptide substrate or a known protein substrate like DRG1)
-
This compound ( solubilized in 100% DMSO)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation (Serial Dilution): a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock to create a range of concentrations for the dose-response curve. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
Kinase Reaction: a. Prepare a master mix containing the kinase reaction buffer, recombinant STK16 enzyme, and the substrate at 2X the final desired concentration. b. Add the appropriate volume of the this compound dilutions (or DMSO for the control) to the wells of the plate. c. To initiate the reaction, add the STK16/substrate master mix to the wells. d. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Start the kinase reaction by adding ATP at a final concentration close to its Km for STK16 (if known) or at a standard concentration (e.g., 10-100 µM).[13] f. Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C or 37°C.[9][13]
-
Signal Detection (ADP-Glo™ Assay): a. Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature.[9] c. Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. d. Incubate for 30-60 minutes at room temperature. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Normalize the data: Set the "no enzyme" or "100% inhibition" control as 0% activity and the "DMSO only" (vehicle) control as 100% activity. c. Plot the percent inhibition versus the log concentration of this compound. d. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[14]
Protocol 2: Cell-Based Viability Assay for IC50 Determination (MTT Assay)
This protocol measures the effect of this compound on the viability of a cancer cell line known to be sensitive to STK16 inhibition (e.g., MCF-7 breast cancer cells).[9] The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO (for formazan solubilization)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490-570 nm.[15]
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells and determine the cell count. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15] c. Incubate the plate for 24 hours to allow the cells to attach.[16]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with DMSO only) and "no cell" blank wells. c. Incubate the plate for a specified period, typically 48 to 72 hours.[9][15]
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[15] b. Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals.[15] d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] e. Shake the plate gently for 10 minutes to ensure complete dissolution.[15]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[15][16] b. Subtract the average absorbance of the "no cell" blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percent viability versus the log concentration of this compound. e. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[14][17]
References
- 1. What are STK16 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. uniprot.org [uniprot.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 determination and cell viability assay [bio-protocol.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Potentiation of Cisplatin by Stk16-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to assess the potential of Stk16-IN-1, a serine/threonine kinase 16 inhibitor, to enhance the anti-cancer efficacy of the conventional chemotherapeutic agent, cisplatin. The following protocols detail key in vitro experiments to quantify this potentiation, elucidate the underlying cellular mechanisms, and visualize the relevant biological pathways.
Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers, exerting its cytotoxic effects primarily by inducing DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[1][2] However, its efficacy is often limited by intrinsic or acquired resistance.[1][3] Serine/threonine kinase 16 (Stk16) has been implicated in cellular processes critical for cancer cell proliferation and survival, including cell cycle regulation and apoptosis.[4] Inhibition of Stk16 has been shown to suppress tumor growth and may enhance the effectiveness of existing cancer therapies.[4] Preliminary evidence suggests that co-treatment with the Stk16 inhibitor, this compound, can potentiate the anti-proliferative effects of chemotherapeutics like cisplatin.[5][6]
These protocols provide a framework to systematically investigate and quantify the synergistic interaction between this compound and cisplatin. The described assays will enable the determination of drug synergy, and the elucidation of the effects of the combination treatment on cell viability, apoptosis, cell cycle progression, and DNA damage.
Data Presentation
Quantitative data from the following experiments should be summarized for clear comparison. The following tables provide a template for organizing your results.
Table 1: Cell Viability and Combination Index (CI)
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) at Fa 0.5 | Synergy Interpretation |
| Cancer Cell Line 1 | Cisplatin | |||
| This compound | ||||
| Cisplatin + this compound (1:1 ratio) | ||||
| Cancer Cell Line 2 | Cisplatin | |||
| This compound | ||||
| Cisplatin + this compound (1:1 ratio) |
Fa: Fraction affected (e.g., 0.5 represents 50% inhibition of cell growth). Synergy Interpretation: <0.9 = Synergistic, 0.9-1.1 = Additive, >1.1 = Antagonistic.
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD |
| Cancer Cell Line 1 | Control | ||
| Cisplatin (IC50) | |||
| This compound (IC50) | |||
| Cisplatin + this compound | |||
| Cancer Cell Line 2 | Control | ||
| Cisplatin (IC50) | |||
| This compound (IC50) | |||
| Cisplatin + this compound |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD |
| Cancer Cell Line 1 | Control | |||
| Cisplatin (IC50) | ||||
| This compound (IC50) | ||||
| Cisplatin + this compound | ||||
| Cancer Cell Line 2 | Control | |||
| Cisplatin (IC50) | ||||
| This compound (IC50) | ||||
| Cisplatin + this compound |
Table 4: DNA Damage Assessment (γ-H2AX Foci)
| Cell Line | Treatment | Mean γ-H2AX Foci per Cell ± SD | % of γ-H2AX Positive Cells ± SD |
| Cancer Cell Line 1 | Control | ||
| Cisplatin (IC50) | |||
| This compound (IC50) | |||
| Cisplatin + this compound | |||
| Cancer Cell Line 2 | Control | ||
| Cisplatin (IC50) | |||
| This compound (IC50) | |||
| Cisplatin + this compound |
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
This protocol determines the cytotoxic effects of cisplatin and this compound, alone and in combination, and quantifies their synergistic interaction.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of cisplatin and this compound in complete medium.
-
Treat the cells with:
-
Cisplatin alone at various concentrations.
-
This compound alone at various concentrations.
-
A combination of cisplatin and this compound at a constant ratio (e.g., based on their individual IC50 values).
-
Include a vehicle control (medium with DMSO).
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and for the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.[2][8][9] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2][10][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment with cisplatin, this compound, and their combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cisplatin and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with cisplatin (e.g., at its IC50), this compound (e.g., at its IC50), the combination of both, or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12][13][14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cisplatin and this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them as described in the apoptosis assay protocol for 24 hours.
-
Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).[15]
DNA Damage Assessment (γ-H2AX Immunofluorescence Staining)
This protocol visualizes and quantifies DNA double-strand breaks, a key indicator of cisplatin-induced DNA damage.
Materials:
-
Cancer cell lines
-
Chamber slides or coverslips in multi-well plates
-
Cisplatin and this compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on chamber slides or coverslips and allow them to adhere.
-
Treat the cells as described in the previous protocols for a shorter duration (e.g., 6-24 hours) to capture the DNA damage response.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.[7][17][18][19]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Cisplatin-induced DNA damage response pathway.
Caption: Role of Stk16 in cancer cell signaling.
Caption: Workflow for assessing cisplatin potentiation.
By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively and comprehensively assess the potential of this compound to potentiate the anti-cancer effects of cisplatin. This systematic approach will provide valuable insights for the development of novel combination therapies in cancer treatment.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. Modified Alkaline Comet Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 18. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Stk16-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Stk16-IN-1 in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common problems encountered when preparing this compound solutions for experimental use.
FAQs
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is reported to be insoluble in water.[4] For in vitro experiments, prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "salting out." The high salt concentration in many buffers can reduce the solubility of organic compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate (typically 0.1% to 0.5% for cell-based assays) to help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.[5]
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to promote rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Sonication: If precipitation occurs, brief sonication in a water bath can sometimes help redissolve the compound.[5][6]
-
Warming: Gentle warming of the solution may aid in dissolution.[6]
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent, some datasheets suggest solubility in ethanol.[4] However, the solubility in ethanol is significantly lower than in DMSO. If your experimental system cannot tolerate DMSO, ethanol may be an alternative, but you will be limited to lower concentrations.
Q4: Are there any alternative formulation strategies for in vivo or challenging in vitro experiments?
A4: Yes, for in vivo studies or specific in vitro systems where direct dilution of a DMSO stock is problematic, co-solvent systems can be employed. A common formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[6] Another option is a formulation of DMSO and corn oil.[6] These formulations are designed to create a more stable solution or suspension of the compound in an aqueous environment.
Troubleshooting Flowchart
The following diagram outlines a systematic approach to addressing this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mM | [1] | |
| DMSO | 15 mg/mL (51.14 mM) | Requires sonication and warming. Use fresh DMSO. | [6] |
| DMSO | 59 mg/mL (201.15 mM) | Moisture-absorbing nature of DMSO reduces solubility. | [4] |
| Ethanol | 4 mg/mL | [4] | |
| Water | Insoluble | [4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.52 mM) | Clear solution. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.52 mM) | Clear solution. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free aqueous buffer (e.g., PBS, cell culture medium)
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 293.3 g/mol .[1][2]
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of this compound, add 340.95 µL of DMSO for a 10 mM stock).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution into your aqueous experimental buffer to reach the final desired concentration.
-
Important: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
STK16 Signaling Pathway
STK16 (Serine/Threonine Kinase 16) is a Golgi-associated kinase involved in various cellular processes.[7][8][9] Inhibition of STK16 with this compound can impact these pathways. The diagram below illustrates a simplified overview of STK16's role and interactions.
References
- 1. This compound (CAS 1223001-53-3): R&D Systems [rndsystems.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Stk16-IN-1 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stk16-IN-1. The information herein is designed to help optimize experimental conditions and avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16).[1] It binds to the ATP-binding pocket of STK16, preventing the transfer of phosphate groups to its downstream substrates. This inhibition disrupts cellular processes regulated by STK16, such as Golgi organization, cell cycle progression, and signaling pathways like the Transforming Growth Factor-beta (TGF-β) pathway.[2][3]
Q2: What is the recommended concentration range for this compound in cellular assays?
The recommended concentration for cellular use is up to 10 µM.[4] However, the optimal concentration will vary depending on the cell type, experimental duration, and the specific biological question being addressed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: What are the known off-target effects of this compound?
The primary off-target effects of this compound identified through KinomeScan profiling are against mTOR and, to a lesser extent, PI3K isoforms.[4][5] It is crucial to consider these off-target activities when interpreting experimental results, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with STK16 knockdown.
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound can inhibit other kinases, primarily mTOR, which can lead to confounding phenotypes.[4][5]
-
Troubleshooting Tip:
-
Perform a dose-response curve and use the lowest effective concentration of this compound.
-
Compare the phenotype induced by this compound with that of a known mTOR inhibitor in your cell system.
-
Validate your findings using a complementary approach, such as siRNA-mediated knockdown of STK16.
-
-
-
Possible Cause 2: Cell line-specific responses. The cellular consequences of STK16 inhibition can vary between different cell lines due to variations in signaling pathway dependencies.
-
Troubleshooting Tip:
-
Characterize the expression level of STK16 in your cell line of interest.
-
Test the effect of this compound in multiple cell lines to identify consistent, on-target phenotypes.
-
-
Issue 2: High background or inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Direct interference of this compound with the assay chemistry. Some small molecule inhibitors can directly react with the tetrazolium salts used in these assays, leading to false-positive or false-negative results.[2][6][7]
-
Troubleshooting Tip:
-
Include a "no-cell" control with this compound at the highest concentration used in your experiment to check for direct reduction of the assay reagent.
-
Use an alternative viability assay that relies on a different principle, such as a resazurin-based assay or a direct cell counting method (e.g., Trypan Blue exclusion).[2]
-
-
-
Possible Cause 2: Alterations in cellular metabolism. Kinase inhibitors can alter the metabolic state of cells, which can affect the readout of viability assays that measure metabolic activity.[8][9]
-
Troubleshooting Tip:
-
Corroborate your viability data with a method that measures cell death directly, such as an Annexin V/Propidium Iodide staining assay.
-
Be mindful of the incubation time with the viability reagent, as prolonged exposure can lead to artifacts.
-
-
Issue 3: Difficulty in confirming target engagement in cells.
-
Possible Cause: Insufficient target engagement at the concentration used. The concentration of this compound required to achieve a biochemical effect may not be sufficient to engage the target in a cellular context due to factors like cell permeability and efflux pumps.
-
Troubleshooting Tip:
-
Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to STK16 in intact cells. An increase in the thermal stability of STK16 upon inhibitor treatment indicates target engagement.
-
-
Data Presentation
Table 1: On-Target and Off-Target Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| STK16 | Biochemical Assay | 295 | [4][5] |
| mTOR | Biochemical Assay | 5560 | [5] |
| PI3Kδ | Biochemical Assay | 856 | |
| PI3Kγ | Biochemical Assay | 867 |
Table 2: KinomeScan Selectivity Profile of this compound at 10 µM
| Kinase | Percent of Control |
| STK16 | 0.65 |
| mTOR | 0.4 |
| Other 440 kinases | >10 |
Data from DiscoveRx's KinomeScan platform, showing the percentage of kinase activity remaining in the presence of 10 µM this compound compared to a DMSO control.[4]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from established CETSA methodologies.
1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge: a. After treatment, wash the cells with PBS. b. Resuspend the cells in PBS containing protease and phosphatase inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control (kept on ice).
3. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for STK16. c. Use an appropriate secondary antibody and detection reagent to visualize the bands. d. Quantify the band intensities and plot the percentage of soluble STK16 as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the this compound treated samples indicates target engagement.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
1. Cell Plating: a. Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
2. Compound Treatment: a. Treat the cells with a serial dilution of this compound or vehicle control. Include wells with media only for a blank control. b. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
4. Solubilization: a. Carefully remove the media from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker to ensure complete dissolution.
5. Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: STK16 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
dealing with Stk16-IN-1 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of Stk16-IN-1 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective inhibitor of serine/threonine kinase 16 (STK16).[1][2][3] It is an ATP-competitive inhibitor with an IC50 of 295 nM for STK16.[1][3][4] It has also been shown to inhibit mTOR kinase with an IC50 of 5.56 μM.[1][4] In cell-based assays, this compound has been observed to reduce cell number and lead to an accumulation of binucleated cells.[1][4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 293.3 g/mol | [1][5] |
| Formula | C₁₇H₁₂FN₃O | [1][5] |
| IC50 (STK16) | 295 nM | [1][3][4] |
| IC50 (mTOR) | 5.56 µM | [1][4] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Water | Insoluble | [3] |
| Appearance | Solid powder | [5] |
| Storage (Powder) | -20°C for long term | [3][5] |
| Storage (Stock Solution) | -80°C for up to 1 year | [3] |
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound is readily soluble in organic solvents like DMSO but is insoluble in water.[1][3] When a concentrated DMSO stock solution is added directly to the aqueous cell culture medium, the compound can rapidly come out of solution and form a precipitate.
-
High Final Concentration: The desired final concentration of this compound in the media might exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[6] Interactions between this compound and these components can sometimes lead to precipitation.[7][8][9]
-
Temperature and pH Shifts: Changes in temperature or pH upon addition of the compound to the media can affect its solubility.[7][8][9]
-
Improper Dilution Technique: Adding the DMSO stock directly to the full volume of media without proper mixing can create localized high concentrations, leading to precipitation.[10]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.
Step 1: Verify Stock Solution Integrity
-
Action: Before troubleshooting in-media precipitation, ensure your this compound stock solution in DMSO is fully dissolved.
-
Procedure: Visually inspect the stock solution for any crystals. If crystals are present, gently warm the solution at 37°C for a few minutes and vortex to redissolve.
-
Rationale: Undissolved compound in the stock solution will invariably lead to precipitation upon dilution.
Step 2: Optimize the Dilution Method
-
Action: Avoid adding the concentrated DMSO stock directly to your cell culture vessel. Instead, prepare an intermediate dilution.
-
Procedure:
-
Warm the required volume of cell culture medium to 37°C.
-
In a separate sterile tube, add the required volume of your this compound DMSO stock.
-
Add a small volume of the pre-warmed medium to the tube containing the DMSO stock, and mix thoroughly by pipetting or gentle vortexing.
-
Add this intermediate dilution to the rest of your pre-warmed cell culture medium and mix well.
-
-
Rationale: This two-step dilution process helps to gradually decrease the solvent concentration, allowing the compound to remain in solution.
Step 3: Lower the Final Concentration
-
Action: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Procedure: Perform a dose-response experiment starting from a lower concentration to determine the maximum soluble concentration under your specific experimental conditions.
-
Rationale: The effective concentration of this compound may be lower than its solubility limit in cell culture media.
Step 4: Reduce the DMSO Concentration
-
Action: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%.
-
Procedure: If your stock solution concentration requires a high volume of DMSO, consider preparing a more concentrated stock solution.
-
Rationale: High concentrations of DMSO can be cytotoxic and can also affect the solubility of compounds in the media.
Step 5: Media Pre-Screening
-
Action: Test the solubility of this compound in a small volume of your specific cell culture medium before treating your cells.
-
Procedure: Prepare the final dilution of this compound in your cell culture medium in a separate tube and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for precipitation over time.
-
Rationale: This allows you to identify potential precipitation issues without compromising your cell cultures.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 293.3 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add 340.9 µL of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media (Example for a final concentration of 10 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final volume of media required for your experiment (e.g., 10 mL).
-
Calculate the volume of the 10 mM stock solution needed for a 10 µM final concentration:
-
(10 µM / 10,000 µM) * 10 mL = 10 µL
-
-
In a sterile tube, add 10 µL of the 10 mM this compound stock solution.
-
Add 990 µL of pre-warmed cell culture medium to the tube containing the DMSO stock to create a 1:100 intermediate dilution. Mix well by gentle pipetting.
-
Add the 1 mL of the intermediate dilution to the remaining 9 mL of pre-warmed medium.
-
Mix the final solution thoroughly before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Comparison of dilution methods for this compound.
References
- 1. This compound (CAS 1223001-53-3): R&D Systems [rndsystems.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Stk16-IN-1 Efficacy in In Vivo Models
Welcome to the technical support center for Stk16-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16).[1] It has a reported IC50 (half-maximal inhibitory concentration) of 295 nM for STK16.[2][3][4] By binding to the ATP pocket of the kinase, this compound blocks its enzymatic activity, thereby inhibiting the phosphorylation of its downstream substrates.
Q2: What are the known cellular functions of STK16?
A2: STK16 is a ubiquitously expressed kinase involved in various critical cellular processes.[5] It is primarily localized to the Golgi apparatus and plays a role in:
-
TGF-β Signaling Pathway: STK16 is implicated in the transforming growth factor-beta signaling cascade.[5]
-
Protein Secretion and Sorting: It is involved in the regulation of protein transport through the trans-Golgi network.[5]
-
Cell Cycle Regulation: STK16 has functions in cell cycle progression.[5]
-
Cancer Progression: Recent studies have highlighted its role in promoting the growth of cancers such as colorectal and lung cancer through the c-MYC and AKT signaling pathways.[6][7][8]
Q3: What are the reported in vitro effects of this compound?
A3: In cellular assays, treatment with this compound has been shown to reduce cell number and lead to an accumulation of binucleated cells, suggesting an effect on cell division.[1][2][3][4] It has also been reported to slightly potentiate the anti-proliferative effects of chemotherapeutic agents like cisplatin, doxorubicin, colchicine, and paclitaxel.[1][3]
Q4: Has this compound been shown to be effective in vivo?
A4: Yes, pharmacological inhibition of STK16 using this compound has been demonstrated to significantly curtail colorectal cancer proliferation and c-MYC expression in in vivo animal models.[6][7][9] Specifically, in a colorectal cancer xenograft model, administration of this compound inhibited tumor growth and prolonged the survival of the mice.[6]
Q5: What are the known off-target effects of this compound?
A5: Besides its high affinity for STK16, this compound has been shown to inhibit other kinases at higher concentrations. These include PI3Kδ (IC50 = 856 nM), PI3Kγ (IC50 = 867 nM), and mTOR (IC50 = 5.56 µM).[2][4] Researchers should consider these off-target activities when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or inconsistent tumor growth inhibition | Suboptimal Dosing or Scheduling: The dose may be too low or the administration frequency insufficient to maintain therapeutic concentrations. | 1. Dose Escalation Study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and the optimal effective dose in your model. 2. Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to determine the half-life of this compound in your animal model. This will inform the optimal dosing schedule. 3. Review Literature: Consult recent publications for effective dosing regimens in similar tumor models. For colorectal cancer xenografts, a daily administration schedule has been suggested to be effective.[6] |
| Poor Bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized. | 1. Optimize Formulation: Ensure the formulation is appropriate for the route of administration. For oral gavage, a suspension in an appropriate vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil is recommended. Prepare fresh daily. 2. Alternative Administration Route: Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, which can offer higher bioavailability. 3. Check Compound Stability: Ensure the compound is stable in the formulation vehicle for the duration of the experiment. | |
| Toxicity or adverse effects in animals | Dose is too high: The administered dose may be exceeding the MTD. | 1. Dose De-escalation: Reduce the dose to a level that is well-tolerated while still aiming for efficacy. 2. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. Reduce dosing frequency if signs of toxicity appear. |
| Off-target Effects: Toxicity may be due to the inhibition of other kinases.[2][4] | 1. Lower the Dose: This can sometimes mitigate off-target effects while maintaining sufficient on-target activity. 2. Correlate Phenotype with Target Engagement: Use pharmacodynamic markers (e.g., phosphorylation of downstream targets of STK16, PI3K, or mTOR) in tumor and surrogate tissues to confirm target engagement at a non-toxic dose. | |
| Lack of correlation between in vitro and in vivo efficacy | Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models. | 1. Orthotopic vs. Subcutaneous Model: Consider using an orthotopic tumor model, which may better recapitulate the natural tumor microenvironment. 2. Analyze Tumor Stroma: Investigate the stromal components of your xenograft model, as they can impact drug penetration and efficacy. |
| Drug Metabolism: The compound may be rapidly metabolized in vivo. | 1. Pharmacokinetic Studies: As mentioned, PK studies are crucial to understand the metabolic profile of this compound in your model system. |
Experimental Protocols
In Vivo Formulation of this compound
Due to its poor solubility in aqueous solutions, a specific formulation is required for in vivo administration. Below are two recommended protocols.
Quantitative Data Summary: this compound Solubility
| Solvent | Solubility |
| DMSO | 15 mg/mL (51.14 mM) |
| Water | Insoluble |
Protocol 1: Formulation for Oral or Intraperitoneal Administration
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of the this compound DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline (0.9% NaCl in ddH₂O)
-
-
Ensure the solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: Formulation for Oral Administration (Corn Oil based)
This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL. This formulation may be suitable for longer-term studies.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is achieved.
-
Prepare this formulation fresh for each administration.
Protocol for a Colorectal Cancer Xenograft Study
This protocol is based on findings demonstrating the efficacy of STK16 inhibition in a colorectal cancer xenograft model.[6]
1. Cell Culture and Animal Model:
-
Use a suitable colorectal cancer cell line (e.g., RKO or Lovo).
-
Use immunodeficient mice (e.g., BALB/c nude mice, 4-5 weeks old).
2. Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
4. Dosing and Administration:
-
Treatment Group: While the precise dosage from the pivotal study by Peng et al. (2024) is not publicly available, a starting point for a dose-finding study could be in the range of 10-50 mg/kg, administered daily via oral gavage or intraperitoneal injection, based on common practices for small molecule inhibitors in xenograft models.
-
Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.
-
Formulation: Use one of the recommended formulations described above.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
6. Pharmacodynamic Analysis:
-
Collect tumor tissue for downstream analysis.
-
Perform immunohistochemistry (IHC) or western blotting to assess the levels of STK16 downstream targets, such as phosphorylated c-MYC, and proliferation markers like Ki-67, to confirm target engagement and biological effect.[6]
Signaling Pathways and Experimental Workflows
STK16-c-MYC Signaling Pathway
STK16 has been shown to promote colorectal cancer progression by phosphorylating and stabilizing the oncoprotein c-MYC.[6][7]
Caption: STK16-c-MYC signaling pathway in cancer.
Experimental Workflow for In Vivo Efficacy Study
A logical workflow is crucial for the successful execution of an in vivo study with this compound.
Caption: Workflow for an this compound in vivo efficacy study.
References
- 1. Inhibition of colorectal cancer tumorigenesis by ursolic acid and doxorubicin is mediated by targeting the Akt signaling pathway and activating the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STK16 promoted colorectal cancer progress in a c-MYC signaling-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STK32C promotes colon tumor progression through activating c-MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STK16 promoted colorectal cancer progress in a c-MYC signaling-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Stk16-IN-1 Technical Support Center: Troubleshooting Experimental Artifacts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating potential experimental artifacts when using the STK16 inhibitor, Stk16-IN-1. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, ATP-competitive small molecule inhibitor of Serine/Threonine Kinase 16 (STK16).[1] STK16, also known as PKL12 or MPSK1, is a kinase implicated in various cellular processes, including Golgi apparatus organization, cell cycle progression, and protein secretion.[2][3]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for STK16, it has been shown to inhibit other kinases at higher concentrations. The primary known off-targets are mTOR, PI3Kδ, and PI3Kγ. It is crucial to consider these off-target effects when designing experiments and interpreting data, especially when using concentrations significantly higher than the IC50 for STK16.
Q3: What are the expected cellular phenotypes upon STK16 inhibition by this compound?
Inhibition of STK16 by this compound has been shown to induce specific cellular phenotypes that can be recapitulated by STK16 RNAi, confirming its on-target effects.[1][4] These include:
-
A reduction in cell number.[4]
-
Accumulation of binucleated cells, suggesting a role in cytokinesis.[1][4]
-
Disruption of actin polymers and fragmentation of the Golgi apparatus.[5]
-
Delays in mitotic entry and prolonged mitosis.[5]
Q4: How can I be sure my observed phenotype is due to STK16 inhibition and not an off-target effect or experimental artifact?
This is a critical question in kinase inhibitor studies. To confirm that your observations are on-target effects of STK16 inhibition, consider the following control experiments:
-
RNAi Rescue/Validation: Perform STK16 knockdown using siRNA or shRNA. The resulting phenotype should mimic the effects of this compound treatment.[1][4]
-
Resistant Mutant: Utilize a cell line expressing a mutant form of STK16 (e.g., F100C) that is resistant to this compound.[4][5] If the phenotype is absent in these cells upon treatment, it strongly suggests an on-target effect.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound. On-target effects should be observed at concentrations close to the IC50 for STK16, while off-target effects will likely require higher concentrations.
-
Orthogonal Inhibitors: If available, use another structurally distinct STK16 inhibitor to see if it recapitulates the same phenotype.
-
Inactive Control: Use a structurally similar but inactive analog of this compound as a negative control.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound in Cellular Assays
Possible Cause 1: Solubility and Stability Issues this compound is soluble in DMSO but insoluble in water.[6] Improper dissolution or precipitation in aqueous cell culture media can lead to a lower effective concentration.
-
Recommendation:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM).
-
When diluting into your final assay medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
Visually inspect for any precipitation after dilution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Possible Cause 2: Cell Line Specificity The expression levels of STK16 can vary between different cell lines, which may influence the sensitivity to this compound.
-
Recommendation:
-
Confirm STK16 expression in your cell line of interest by Western blot or qPCR.
-
Consider that the cellular context (e.g., mutational status of other signaling pathways) can impact the phenotypic outcome.
-
Issue 2: Observed Phenotype is Different from Published Results
Possible Cause 1: Off-Target Effects At higher concentrations, this compound can inhibit mTOR and PI3K. If your observed phenotype is characteristic of mTOR or PI3K inhibition (e.g., effects on cell growth, autophagy, or AKT signaling), it may be an off-target effect.
-
Recommendation:
-
Perform a dose-response experiment to determine if the phenotype is observed at concentrations consistent with STK16 inhibition (IC50 ≈ 295 nM) or at higher concentrations where off-target inhibition is more likely.
-
Use specific inhibitors for mTOR (e.g., Rapamycin, Torin1) and PI3K (e.g., specific PI3K isoform inhibitors) as positive controls to compare phenotypes.
-
Analyze key downstream effectors of the mTOR and PI3K pathways (e.g., phosphorylation of S6K, 4E-BP1, or AKT) by Western blot to directly assess off-target activity.
-
Possible Cause 2: Experimental Artifacts in Viability/Proliferation Assays Colorimetric or fluorometric assays for cell viability (e.g., MTT, MTS, AlamarBlue) can be prone to artifacts from compound interference.
-
Recommendation:
-
Run a control experiment with this compound in cell-free media to check for any direct reaction with the assay reagents.
-
Validate findings from metabolic assays with a direct cell counting method (e.g., Trypan Blue exclusion) or an imaging-based approach.
-
Issue 3: Difficulty Interpreting Western Blot Results
Possible Cause 1: Antibody Specificity Poor antibody quality can lead to non-specific bands and misinterpretation of protein expression or phosphorylation status.
-
Recommendation:
-
Validate your primary antibodies for STK16 and downstream targets using positive and negative controls (e.g., cell lysates from STK16 knockdown or overexpressing cells).
-
Always include appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Possible Cause 2: Complex Signaling Interactions STK16 is involved in multiple cellular processes.[2] Inhibition of STK16 may lead to indirect or feedback effects on other signaling pathways.
-
Recommendation:
-
Analyze multiple time points to understand the kinetics of the signaling response.
-
Examine a panel of downstream and upstream targets to get a broader view of the signaling network.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | STK16 | [1] |
| IC50 (STK16) | 295 nM | [1] |
| Off-Target IC50 (mTOR) | 5.56 µM | [7] |
| Off-Target IC50 (PI3Kδ) | 856 nM | |
| Off-Target IC50 (PI3Kγ) | 867 nM | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Insoluble in water | [6] | |
| Storage | Store stock solutions at -20°C or -80°C | [6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted for determining the IC50 of this compound against STK16.
-
Reagents:
-
Recombinant human STK16 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for STK16)
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific substrate if known)
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in kinase buffer.
-
Add this compound at various concentrations (and a DMSO vehicle control) to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Cell Viability Assay (MTS)
-
Reagents:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO vehicle control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Western Blot for STK16 Pathway
-
Reagents:
-
Cells treated with this compound or controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STK16, anti-phospho-S6K, anti-S6K, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Figure 1. Simplified signaling pathways involving STK16 and the inhibitory actions of this compound.
Figure 2. A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stk16-IN-1 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Stk16-IN-1 in kinase assays. The information is tailored for scientists in academic and drug development settings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound kinase assays in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| High background signal in "no enzyme" control wells | Contaminated reagents (ATP, buffer, or substrate) with ADP. | Use fresh, high-quality reagents. Prepare fresh ATP solutions and store them in small aliquots at -20°C or below to minimize freeze-thaw cycles. |
| Run a control with only buffer and the detection reagent to check for intrinsic signal. | ||
| Low signal or no kinase activity detected | Inactive Stk16 enzyme. | Ensure proper storage and handling of the Stk16 enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known potent activator or by autophosphorylation if applicable. |
| Suboptimal assay conditions. | Optimize the concentrations of Stk16, substrate, and ATP. Titrate each component to find the optimal conditions for your specific assay format. Ensure the assay buffer composition (pH, salt concentration) is appropriate for Stk16 activity. | |
| Incorrect wavelength or filter settings on the plate reader. | Verify that the plate reader settings match the requirements of your detection reagent (e.g., for luminescence-based assays like ADP-Glo™). | |
| High variability between replicate wells | Pipetting errors, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells to minimize pipetting variability. |
| Incomplete mixing of reagents in the wells. | Gently mix the plate after adding each reagent, either by tapping or using a plate shaker at a low speed. Avoid introducing bubbles. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with buffer or water to create a more uniform environment. | |
| Inconsistent IC50 values for this compound | Incorrect inhibitor dilution series. | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the inhibitor in DMSO before preparing dilutions. |
| ATP concentration is too high or too low. | Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will be dependent on the ATP concentration. For initial inhibitor profiling, using an ATP concentration around the Km for Stk16 is recommended. For cell-based assays, consider using ATP concentrations closer to physiological levels (mM range).[1] | |
| Assay is not in the linear range. | Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration. This means that the rate of product formation is proportional to the amount of enzyme and the incubation time. Run preliminary experiments to determine the optimal incubation time and enzyme concentration.[2] | |
| Unexpected off-target effects | This compound may inhibit other kinases at higher concentrations. | This compound is known to have some activity against mTOR, PI3Kδ, and PI3Kγ at higher concentrations.[3] If you suspect off-target effects, perform counter-screens against these kinases. Lower the concentration of this compound to a range where it is more selective for Stk16. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a kinase assay?
For in vitro kinase assays, a common starting point for determining the IC50 of this compound is to perform serial dilutions starting from 10 µM.[4] A typical dilution series might include concentrations such as 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, 13.7 nM, and 4.6 nM. The reported IC50 for this compound is approximately 295 nM, so your dilution series should bracket this value.[4]
2. Which substrates can be used for Stk16 kinase assays?
Several in vitro substrates for Stk16 have been identified and can be used in kinase assays. These include:
-
DRG1 (Developmentally Regulated GTP-binding protein 1): A known physiological substrate.[5][6]
-
ENO1 (Alpha-enolase): A substrate identified in vitro.[5][6]
-
EIF4EBP1 (Eukaryotic translation initiation factor 4E-binding protein 1): Another in vitro substrate.[5][6][7]
The choice of substrate may depend on the specific research question and the assay format.
3. How should I prepare and store this compound?
This compound is typically soluble in DMSO.[3] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 1%.
4. What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor.[8] This means it binds to the ATP-binding pocket of the Stk16 kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.
5. Can I use a different detection method instead of ADP-Glo™?
Yes, other methods for detecting kinase activity can be used, such as:
-
Radiometric assays: These are considered the gold standard and involve the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.[9][10]
-
Fluorescence-based assays: These can be based on various principles, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or the use of fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Besides ADP-Glo™, other luciferase-based assays that measure ATP depletion (e.g., Kinase-Glo®) can also be employed.[11]
The choice of detection method will depend on the available equipment, throughput requirements, and the specific experimental goals.
Experimental Protocols
Detailed Methodology for a Standard this compound In Vitro Kinase Assay using ADP-Glo™
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human Stk16 enzyme
-
Stk16 substrate (e.g., recombinant DRG1 protein or a suitable peptide substrate)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in kinase buffer to create a range of concentrations for the IC50 determination. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Prepare Reagent Master Mixes:
-
Enzyme/Buffer Mix: Prepare a solution of Stk16 enzyme in kinase buffer at a 2X final concentration.
-
Substrate/ATP Mix: Prepare a solution of the Stk16 substrate and ATP in kinase buffer at a 2X final concentration. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically through titration experiments. A starting point for ATP concentration could be its Km for Stk16.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the appropriate this compound dilution or vehicle (kinase buffer with the same final DMSO concentration) to the wells of the microplate.
-
Add 5 µL of the 2X Enzyme/Buffer Mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix to each well. The final reaction volume is 20 µL.
-
Mix the plate gently and incubate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be within the linear range of the reaction.
-
-
Perform the ADP-Glo™ Detection:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound (CAS 1223001-53-3): R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com.br [promega.com.br]
Technical Support Center: Utilizing the STK16-IN-1 Resistant Mutant (F100C) as a Control
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on using the STK16 F100C resistant mutant as a negative control in experiments involving STK16 inhibitors. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to ensure the successful implementation of this essential control in your research.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide will help you troubleshoot common issues when using the STK16 F100C mutant.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| STK16 F100C mutant expressing cells still show a partial response to the STK16 inhibitor. | 1. High inhibitor concentration leading to off-target effects. 2. Mycoplasma contamination affecting cell health and drug response. 3. Incorrect dosage of the inhibitor. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Regularly test cell lines for mycoplasma contamination. 3. Verify the inhibitor's stock concentration and dilute freshly for each experiment. |
| Inconsistent results between experimental replicates. | 1. Variation in cell seeding density. 2. Differences in inhibitor treatment duration. 3. Cell line instability or high passage number. | 1. Ensure uniform cell seeding across all wells and plates. 2. Standardize the timing of inhibitor addition and the duration of the experiment. 3. Use low-passage cells and regularly perform cell line authentication. |
| Wild-type STK16 expressing cells show no response to the inhibitor. | 1. Inhibitor is inactive or degraded. 2. The chosen cell line is not dependent on STK16 signaling for the measured phenotype. 3. Sub-optimal assay conditions. | 1. Test the inhibitor on a known sensitive cell line. 2. Confirm STK16 expression and its role in the relevant pathway in your cell line. 3. Optimize assay parameters such as incubation time and reagent concentrations. |
| Low or no expression of the transfected STK16 F100C mutant. | 1. Inefficient transfection or transduction. 2. Poor plasmid quality. 3. Cell line is difficult to transfect. | 1. Optimize the transfection protocol for your specific cell line. 2. Verify plasmid integrity and sequence. 3. Consider using a lentiviral delivery system for stable expression. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to use a resistant mutant like STK16 F100C as a control?
A1: Using a resistant mutant is a critical control to demonstrate that the observed cellular effects of a small molecule inhibitor are due to the specific inhibition of the target kinase (on-target effect) rather than affecting other cellular proteins (off-target effects).[1] If the wild-type protein-expressing cells show a phenotype upon inhibitor treatment while the resistant mutant-expressing cells do not, it strongly suggests the inhibitor's specificity for your target.[1]
Q2: How does the F100C mutation in STK16 confer resistance to inhibitors?
A2: The F100C mutation, a substitution of phenylalanine to cysteine at position 100, is located in the hinge region of the STK16 kinase domain. This region is crucial for the binding of many ATP-competitive inhibitors. The mutation likely alters the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor for the kinase and thus rendering it resistant.[1]
Q3: Can the STK16 F100C mutant be used to study the downstream signaling of STK16?
A3: Yes, the STK16 F100C mutant is a valuable tool for dissecting downstream signaling pathways. By comparing the effects of an STK16 inhibitor on cells expressing wild-type STK16 versus the F100C mutant, you can identify which signaling events are specifically dependent on STK16 kinase activity.
Q4: What is the expected outcome in a cell viability assay when using the STK16 F100C mutant as a control?
A4: In a cell viability assay, cells expressing wild-type STK16 are expected to show a dose-dependent decrease in viability upon treatment with an effective STK16 inhibitor. In contrast, cells expressing the STK16 F100C resistant mutant should show little to no change in viability at similar inhibitor concentrations, demonstrating that the inhibitor's effect on cell viability is mediated through STK16.
Experimental Protocols
Protocol 1: Validation of STK16 Inhibitor Specificity using Wild-Type (WT) and F100C Mutant STK16
This protocol outlines the steps to confirm that the phenotypic effects of an STK16 inhibitor are due to its on-target activity.
Materials:
-
Cells expressing endogenous STK16 (e.g., HeLa, HCT116)
-
Cells stably expressing STK16-WT-GFP-Flag
-
Cells stably expressing STK16-F100C-GFP-Flag
-
STK16 inhibitor (e.g., STK16-IN-1)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the three cell lines into separate 96-well plates at a predetermined optimal density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the STK16 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration determined by the desired phenotypic outcome (e.g., 72 hours for cell proliferation).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 values for each cell line.
Quantitative Data Summary
The following table provides an example of expected IC50 values from the experiment described above.
| Cell Line | Target | Inhibitor | IC50 (µM) |
| HeLa | Endogenous STK16 | This compound | 0.5 |
| HCT116-STK16-WT-GFP-Flag | Overexpressed WT STK16 | This compound | 0.3 |
| HCT116-STK16-F100C-GFP-Flag | Overexpressed Resistant STK16 | This compound | > 25 |
Visualizations
STK16 Signaling Pathway
References
Technical Support Center: Optimizing Incubation Times for Stk16-IN-1 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Stk16-IN-1, a selective inhibitor of Serine/Threonine Kinase 16 (STK16). The following information will assist in optimizing incubation times to ensure robust and reproducible results in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cellular assay?
A1: Based on published data, a 72-hour incubation period has been successfully used in proliferation and apoptosis assays with cell lines such as MCF-7, HCT116, and HeLa.[1] However, the optimal incubation time can be cell-line specific and dependent on the biological question. Therefore, we recommend performing a time-course experiment to determine the ideal duration for your specific experimental setup.
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The concentration of this compound and the incubation time are interdependent. Higher concentrations may produce a more rapid effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant biological response. It is crucial to perform a dose-response experiment at various time points to understand this relationship. The recommended concentration for cellular use is up to 10 µM.[2]
Q3: My cells are showing signs of toxicity (e.g., detachment, morphological changes) at longer incubation times. What should I do?
A3: Off-target effects or general cellular stress can lead to cytotoxicity with prolonged exposure to any small molecule inhibitor.[3] If you observe toxicity, consider the following:
-
Reduce Incubation Time: Determine the earliest time point at which you can observe a significant on-target effect.
-
Lower the Concentration: A lower concentration of this compound may still be effective while minimizing toxicity.
-
Assess Cell Density: Ensure you are using an optimal cell density. High confluency can exacerbate toxicity.
-
Perform a Cytotoxicity Assay: Use an independent assay (e.g., LDH release or a viability dye) to quantify cytotoxicity across different concentrations and incubation times.
Q4: I am not observing the expected phenotype after this compound treatment. Could the compound be unstable in my cell culture media?
-
Replenish the Media and Inhibitor: For long-term experiments, consider changing the media and adding fresh this compound every 24-48 hours.
-
Assess Target Engagement: Directly measure the inhibition of STK16 activity at different time points to confirm that the inhibitor is still active.
Q5: How can I confirm that this compound is engaging its target, STK16, in my cells over time?
A5: Target engagement assays are essential to confirm that the observed phenotype is a direct result of STK16 inhibition. You can assess target engagement by:
-
Western Blotting for Phospho-substrates: If a known downstream substrate of STK16 with a specific phospho-antibody is available, you can perform a western blot to measure the phosphorylation status over a time course of this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: This technology allows for the quantitative measurement of inhibitor binding to the target kinase in live cells in real-time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at any incubation time. | 1. Sub-optimal inhibitor concentration. 2. Insufficient incubation time. 3. Cell line is not sensitive to STK16 inhibition. 4. This compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 - 10 µM). 2. Conduct a time-course experiment with longer incubation periods (e.g., 24, 48, 72, 96 hours). 3. Confirm STK16 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive. 4. For long incubations, replenish the media with fresh this compound every 24-48 hours. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent timing of inhibitor addition and assay readout. | 1. Ensure accurate and consistent cell counting and seeding. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Standardize all incubation times and procedural steps meticulously. |
| IC50 value of this compound decreases with longer incubation times. | This is an expected phenomenon for time-dependent inhibitors. The inhibitor may have a slow binding kinetic or an irreversible binding mode. | This indicates that pre-incubation time is a critical parameter. Select an incubation time that is physiologically relevant to your experimental question and maintain this time consistently across all experiments for valid comparisons.[4] |
| Observed phenotype does not correlate with expected STK16 pathway inhibition. | Off-target effects of this compound. This compound is known to inhibit mTOR kinase at higher concentrations (IC50 = 5.56 µM).[1] | 1. Use the lowest effective concentration of this compound. 2. Perform a kinome scan to assess the selectivity of this compound at the concentration used in your assay. 3. Use a structurally distinct STK16 inhibitor as a control to confirm that the phenotype is due to on-target inhibition. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general workflow to determine the optimal incubation time for this compound in a cell-based assay (e.g., proliferation or apoptosis assay).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., CellTiter-Glo®, Annexin V/PI)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the final time point.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Treatment: Add the this compound dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Assay Readout: At each time point, perform the desired assay (e.g., measure cell viability or apoptosis) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data for each time point to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration for each time point to generate dose-response curves.
-
Determine the IC50 value for each incubation time.
-
Plot the IC50 values as a function of incubation time. The optimal incubation time is typically the shortest duration that gives a potent and consistent response.
-
Protocol 2: Assessing Target Engagement Over Time via Western Blot
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STK16 substrate, anti-total STK16 substrate, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a fixed, effective concentration of this compound (determined from Protocol 1) and a vehicle control.
-
Time-Course Lysis: At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies.
-
Wash and probe with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein and the loading control (e.g., GAPDH). Plot the normalized phospho-protein levels against time to visualize the kinetics of target inhibition.
Visualizations
Caption: Simplified signaling pathway showing the role of STK16 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: Stk16-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Stk16-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Serine/Threonine Kinase 16 (STK16).[1][2] It works by binding to the active site of the STK16 enzyme, preventing it from phosphorylating its target substrates and thereby blocking downstream signaling pathways.[3] STK16 itself is involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[3][4]
Q2: What are the known cellular effects of this compound treatment?
In cancer cell lines such as MCF-7, treatment with this compound has been shown to reduce cell number and lead to an accumulation of binucleated cells.[2][5][6] This phenotype can be similarly observed with RNAi knockdown of STK16.[5][6] Additionally, this compound can enhance apoptosis when used in combination with chemotherapeutic agents like cisplatin, doxorubicin, colchicine, and paclitaxel.[5][6][7]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO, with a solubility of up to 100 mM, but is insoluble in water.[8] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[5][8] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[8] For short-term storage, a solution can be kept at -20°C for up to a month.[8] It is recommended to use fresh, non-hygroscopic DMSO for preparing solutions as moisture can reduce solubility.[5][8]
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype (e.g., reduced cell number, binucleated cells) after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The effective concentration can vary between cell lines.
-
Possible Cause 2: Incorrect Inhibitor Preparation or Storage. Improper handling can lead to degradation or precipitation of the compound.
-
Possible Cause 3: Cell Line Specificity. The function of STK16 and the cellular response to its inhibition may be context-dependent.
Problem 2: I am concerned about off-target effects influencing my experimental results.
-
Possible Cause: Known Off-Target Activities. this compound has been shown to have inhibitory activity against other kinases, which could lead to confounding results.
-
Solution: Be aware of the known off-targets of this compound. It has been shown to inhibit mTOR, PI3Kδ, and PI3Kγ at higher concentrations.[7][9] If your experimental system involves these pathways, consider using lower concentrations of this compound or validating your findings with a more specific inhibitor for the off-target kinase. To confirm that the observed phenotype is due to STK16 inhibition, a rescue experiment can be performed using a version of STK16 that has been mutated to lose its affinity for this compound.[10]
-
Problem 3: I am observing variability in my results between experiments.
-
Possible Cause: Inconsistent Experimental Conditions. Minor variations in experimental setup can lead to significant differences in outcomes.
-
Solution: Standardize all experimental parameters, including cell seeding density, treatment duration, and the final concentration of DMSO in the culture medium. Ensure that the DMSO concentration is consistent across all experimental and control groups and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| This compound IC50 (STK16) | 295 nM | [5][8] |
| This compound IC50 (mTOR) | 5.56 µM | [5][7] |
| This compound IC50 (PI3Kδ) | 856 nM | [7] |
| This compound IC50 (PI3Kγ) | 867 nM | [7] |
| Molecular Weight | 293.30 g/mol | [1][5] |
| Formula | C17H12FN3O | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against STK16 kinase.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 1x kinase reaction buffer.
-
Prepare a solution of ATP.
-
-
Serial Dilution of Inhibitor:
-
Perform serial dilutions of this compound to achieve a range of desired concentrations. For example, 1:3 serial dilutions can be made to get concentrations of 100 nM, 50 nM, 20 nM, and 10 nM.[5]
-
-
Kinase Reaction:
-
Add the diluted this compound and the kinase to the reaction plate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 30 minutes.[5]
-
-
Signal Detection:
-
Data Analysis:
-
Measure the luminescence and calculate the IC50 value.
-
Protocol 2: Cellular Proliferation Assay
This protocol describes how to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7, HCT116, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for 72 hours.[5] Include a vehicle control (DMSO).
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a suitable method, such as a resazurin-based assay or by direct cell counting.
-
-
Apoptosis Analysis (Optional):
Visualizations
Caption: this compound inhibits STK16 kinase activity.
Caption: General experimental workflow for this compound cellular assays.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. What are STK16 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1223001-53-3 | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Stk16-IN-1 Results with STK16 RNAi Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for studying the function of Serine/Threonine Kinase 16 (STK16): the small molecule inhibitor Stk16-IN-1 and RNA interference (RNAi) knockdown. Both techniques are pivotal in validating STK16 as a potential therapeutic target. Here, we present supporting experimental data, detailed protocols, and visual workflows to aid researchers in interpreting and replicating these essential validation experiments.
Data Presentation: Quantitative Comparison of Phenotypes
| Phenotypic Endpoint | This compound Treatment | STK16 RNAi Knockdown | Reference Cell Line |
| Golgi Apparatus Integrity | Increase in fragmented Golgi from 9.7% to 33.8% with 10 µM this compound.[1] | Increase in fragmented Golgi from 13.4% to 43.9%.[1] | HeLa |
| Cell Cycle Progression | Increased G2/M phase population.[1] | Increased G2/M phase population.[1] | MCF-7, HCT-116, HeLa |
| Cell Proliferation | Reduction in cell number.[2] | Recapitulates the reduction in cell number observed with the inhibitor.[2] | MCF-7 |
| Cytokinesis | Accumulation of binucleated cells.[2] | Recapitulates the accumulation of binucleated cells observed with the inhibitor.[2] | MCF-7 |
Table 1. Comparison of phenotypic outcomes following STK16 inhibition by this compound and STK16 RNAi knockdown.
| Inhibitor/Cell Line | IC50 (nM) |
| This compound (in vitro kinase assay) | 295 |
| This compound (MCF-7 cells) | Not explicitly defined, but effective concentrations are in the µM range. |
| This compound (HCT-116 cells) | Not explicitly defined, but effective concentrations are in the µM range. |
| This compound (HeLa cells) | Not explicitly defined, but effective concentrations are in the µM range. |
Table 2. IC50 values for this compound.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for both this compound treatment and STK16 RNAi knockdown are provided below.
This compound Treatment Protocol
This protocol is a general guideline for treating adherent cell lines, such as HeLa, with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells (e.g., HeLa) plated in multi-well plates or on coverslips
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. For a 24-well plate, a typical seeding density is 5 x 10^4 cells/well. Allow cells to adhere and grow for 24 hours.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of the inhibitor by diluting the stock solution in pre-warmed complete cell culture medium. A common final concentration for observing cellular phenotypes is 10 µM. Also, prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor concentration.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being measured.
-
Washout (Optional): To assess the reversibility of the inhibitor's effects, the inhibitor-containing medium can be removed, the cells washed twice with sterile PBS, and then fresh complete medium can be added.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including immunofluorescence staining for Golgi markers (e.g., Giantin), cell cycle analysis by flow cytometry (e.g., propidium iodide staining), or Western blotting to assess protein levels.
STK16 RNAi Knockdown Protocol
This protocol provides a general procedure for siRNA-mediated knockdown of STK16 in a cell line like HeLa.
Materials:
-
Validated STK16 siRNA duplexes (e.g., targeting the sequence 5'-GAUGCAGUUCCGCUCCAUU-3')[3]
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium without antibiotics
-
Adherent cells (e.g., HeLa)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate with complete medium without antibiotics at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the STK16 siRNA or control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 48-72 hours. The optimal knockdown is typically observed within this timeframe.
-
Validation of Knockdown: Harvest the cells to validate the knockdown efficiency. This is crucial and can be done at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Following confirmation of successful knockdown, perform the desired phenotypic assays, such as immunofluorescence for Golgi morphology or flow cytometry for cell cycle analysis.
Western Blot Protocol for STK16
This protocol outlines the general steps for detecting STK16 protein levels to confirm RNAi knockdown.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x) with a reducing agent (e.g., β-mercaptoethanol)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against STK16
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against STK16 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of STK16 knockdown.
Mandatory Visualization
STK16 Signaling and Functional Consequences
STK16 is a Golgi-resident kinase that plays a crucial role in maintaining Golgi structure and function, which in turn impacts cell cycle progression. It is also implicated in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4] The following diagrams illustrate these relationships and the experimental workflow for comparing this compound and STK16 RNAi.
Caption: STK16's role in signaling pathways.
This diagram illustrates the involvement of STK16 in both the TGF-β signaling pathway and the regulation of Golgi dynamics and cell cycle progression through its influence on actin.
Caption: Experimental workflow for comparison.
This flowchart outlines the parallel experimental arms for treating cells with either this compound or STK16 siRNA, followed by validation and comparative phenotypic analysis.
Caption: Logical relationship of interventions.
This diagram illustrates the different points of intervention for STK16 RNAi (targeting mRNA) and this compound (targeting protein kinase activity), both leading to the same downstream cellular phenotypes.
References
- 1. STK16 regulates actin dynamics to control Golgi organization and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression proteomics of UPF1 knockdown in HeLa cells reveals autoregulation of hnRNP A2/B1 mediated by alternative splicing resulting in nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
Stk16-IN-1: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of Stk16-IN-1, a potent and highly selective inhibitor of Serine/Threonine Kinase 16 (STK16). The information presented here is intended to assist researchers in evaluating the suitability of this compound as a chemical probe for studying the biological functions of STK16 and as a starting point for related drug discovery efforts. To date, this compound remains the only publicly disclosed, highly selective small molecule inhibitor of STK16, setting a benchmark for future development in this area.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of STK16 with an IC50 of 295 nM.[1] Its high selectivity has been demonstrated through extensive kinase profiling. A comprehensive screen against a panel of 442 kinases revealed that at a concentration of 10 µM, this compound potently inhibits only STK16 and the Mechanistic Target of Rapamycin (mTOR).[2] This exceptional selectivity makes this compound a valuable tool for dissecting the cellular roles of STK16 with minimal off-target effects.
Selectivity Profiling of this compound
The selectivity of this compound was rigorously assessed using the DiscoveRx KINOMEscan™ platform, a competition-based binding assay. The results from this screen underscore the remarkable specificity of this compound for STK16.
Table 1: KINOMEscan™ Selectivity Data for this compound at 10 µM
| Kinase Target | Percent of Control* | Comment |
| STK16 | 0.65 | Primary Target |
| mTOR | 0.4 | Primary Off-Target |
| AAK1 | 98 | No significant binding |
| ABL1 | 100 | No significant binding |
| ACK1 | 99 | No significant binding |
| ... (437 other kinases) | >90 | No significant binding |
*The "Percent of Control" value represents the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower number indicates stronger binding of the compound to the kinase. Data extracted from the supplementary information of Liu et al., ACS Chemical Biology, 2016.[2]
Table 2: Enzymatic Inhibition Data for this compound
| Kinase Target | IC50 (nM) | Assay Type |
| STK16 | 295 | Invitrogen SelectScreen™ (Biochemical) |
| mTOR | 5560 | Invitrogen SelectScreen™ (Biochemical) |
| PI3Kδ | 856 | Biochemical Assay |
| PI3Kγ | 867 | Biochemical Assay |
This data further confirms the high selectivity of this compound, with a nearly 19-fold greater potency for STK16 over mTOR in enzymatic assays.
Experimental Protocols
KINOMEscan™ Selectivity Profiling (DiscoveRx)
The KINOMEscan™ assay platform employs a proprietary active site-directed competition binding assay. The fundamental principle involves the competition of a test compound with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified, and a lower amount of captured kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced it from the immobilized ligand.
Caption: KINOMEscan™ workflow for selectivity profiling.
Invitro-Glo™ Kinase Assay (Promega)
The enzymatic IC50 values were determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, a reagent is added to deplete the remaining ATP, and another reagent converts the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP produced and, therefore, the kinase activity.
Caption: Workflow of the ADP-Glo™ kinase assay for IC50 determination.
Competitive Landscape
A comprehensive search of scientific literature and patent databases reveals a notable absence of other reported highly selective STK16 inhibitors. While numerous kinase inhibitors have been developed, they typically exhibit polypharmacology, targeting multiple kinases. This compound, therefore, stands as a unique and indispensable tool for the specific interrogation of STK16 biology. The development of additional, structurally distinct, and equally selective STK16 inhibitors would be highly valuable for validating findings obtained with this compound and for exploring a wider range of therapeutic applications.
Conclusion
This compound is a state-of-the-art chemical probe for studying STK16, characterized by its high potency and exceptional selectivity. Its profile, established through rigorous kinase screening, confirms its utility in cellular and biochemical assays to elucidate the roles of STK16 in various physiological and pathological processes. For researchers in the field, this compound provides a reliable means to investigate STK16-mediated signaling pathways with a high degree of confidence that the observed effects are on-target.
References
A Comparative Analysis of STK16 Inhibitors: Stk16-IN-1 and KimH3-IN-1
For researchers and professionals in drug development, the selection of specific and potent chemical probes is paramount for elucidating the biological functions of target proteins and for validating them as therapeutic targets. This guide provides a comparative analysis of two small molecule inhibitors of Serine/Threonine Kinase 16 (STK16): Stk16-IN-1 and the more recently described KimH3-IN-1. It is important to note that "KimH3" has been proposed as a new name for STK16 by the researchers who characterized KimH3-IN-1, reflecting the kinase's role in phosphorylating Histone H3 in both interphase and mitosis.[1][2][3]
Biochemical and Cellular Activity
A direct head-to-head comparison of this compound and KimH3-IN-1 in the same experimental settings is not yet available in the published literature. However, by collating the data from independent studies, we can establish a preliminary comparative profile.
| Parameter | This compound | KimH3-IN-1 |
| Target | Serine/Threonine Kinase 16 (STK16) | KimH3 (STK16) |
| Mechanism of Action | ATP Competitive[4][5] | Not explicitly stated, but described as a specific inhibitor of KimH3/STK16 kinase activity[2] |
| IC50 (STK16) | 295 nM[6][7][8][9] | Not explicitly reported |
| Off-Target Activities | mTOR (IC50 = 5.56 μM), PI3Kδ (IC50 = 856 nM), PI3Kγ (IC50 = 867 nM)[8][9] | Not explicitly reported |
| Cellular Effects | - Reduces cell number[4][7] - Induces accumulation of binucleated cells[4][7] - Potentiates anti-proliferative effects of chemotherapeutics[4][7] | - Inhibits tumor growth in vivo (xenograft models)[1][2] - Affects cell cycle progression[1][2] |
Signaling Pathways and Mechanism of Action
STK16 is a ubiquitously expressed kinase involved in several cellular processes.[10][11] The characterization of these two inhibitors has helped to further elucidate its roles.
Established STK16 Signaling
STK16 is known to be involved in the regulation of the Golgi apparatus, protein secretion, and the TGF-β signaling pathway.[10][11] It is a membrane-associated kinase that can also enter the nucleus under certain conditions.[10]
Caption: Established roles of STK16 in cellular processes and the inhibitory action of this compound.
The "KimH3" Hypothesis: A Dual Role in the Cell Cycle
Research utilizing KimH3-IN-1 has proposed a more specific role for STK16 (termed KimH3) in cell cycle regulation through the phosphorylation of Histone H3 at serine 10 (H3S10ph). This activity is proposed to be regulated differently during interphase and mitosis.
-
Interphase: Epidermal Growth Factor (EGF) stimulation leads to the activation of the MAPK/ERK pathway, which in turn activates KimH3/STK16. Activated KimH3/STK16 then phosphorylates H3S10, leading to the transcription of immediate-early genes like c-Fos and c-Jun.[2][12]
-
Mitosis: Cyclin-dependent kinase 1 (CDK1) phosphorylates and activates KimH3/STK16, which then phosphorylates H3S10 to regulate chromosome condensation and cell cycle progression.[1][2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Histone H3 phospho-regulation by KimH3 in both interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3 phospho-regulation by KimH3 in both interphase and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS 1223001-53-3 | Tocris Bioscience [tocris.com]
- 9. This compound (CAS 1223001-53-3): R&D Systems [rndsystems.com]
- 10. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
Unveiling STK16's Role: A Comparative Guide to Stk16-IN-1 and Genetic Approaches
A critical evaluation of the serine/threonine kinase 16 (STK16) inhibitor, Stk16-IN-1, reveals a strong correlation with genetic knockdown and knockout approaches in elucidating the kinase's function in crucial cellular processes. This guide provides a comprehensive comparison of the phenotypic outcomes observed with the chemical probe versus genetic methods, supported by experimental data and detailed protocols, offering researchers a clear perspective on the cross-validation of these techniques.
This compound, a potent and selective inhibitor of STK16 with an IC50 of 295 nM, has emerged as a valuable tool for studying the cellular functions of this kinase.[1] The effects of this inhibitor have been shown to closely mirror the results obtained through genetic techniques such as RNA interference (RNAi) and CRISPR-Cas9 mediated knockout, particularly in the context of Golgi apparatus integrity, cell cycle progression, and the regulation of key signaling pathways.[1][2] This convergence of findings from both chemical and genetic methodologies provides a robust validation of STK16's role in these fundamental biological processes.
Comparative Analysis of Phenotypes: this compound vs. Genetic Perturbation
The functional consequences of inhibiting STK16, either through pharmacological means with this compound or via genetic silencing, manifest in several key cellular phenotypes. Below is a summary of the comparative data from studies employing both approaches.
Table 1: Effect on Golgi Integrity
| Method | Cell Line | Phenotype | Quantitative Measurement | Reference |
| This compound (10 µM) | HeLa | Golgi Fragmentation | 33.8% of cells with fragmented Golgi | [2] |
| STK16 siRNA | HeLa | Golgi Fragmentation | 43.9% of cells with fragmented Golgi | [2] |
Table 2: Effect on Cell Cycle Progression
| Method | Cell Line | Phenotype | Quantitative Measurement | Reference |
| This compound | MCF-7 | Accumulation of binucleated cells | Data not quantified in the provided abstract | [1] |
| STK16 RNAi | MCF-7 | Accumulation of binucleated cells | Recapitulated the effect of this compound | [1] |
| STK16 siRNA | HeLa | Delayed Mitotic Entry | Mitotic index peaked at 14h post-release from thymidine block (vs. 12h in control) | [2] |
Table 3: Effect on c-MYC Signaling
| Method | Cell Line | Phenotype | Quantitative Measurement | Reference |
| This compound | RKO, Lovo | Decreased c-MYC phosphorylation | Significant decrease in phosphorylation levels | [3] |
| STK16 Knockout | RKO, Lovo | Decreased c-MYC phosphorylation | Significant decrease in phosphorylation levels | [3] |
Signaling Pathways Modulated by STK16
STK16 has been implicated in several critical signaling pathways. Both pharmacological inhibition and genetic knockout of STK16 have been shown to impact these pathways, further solidifying its role as a key regulatory kinase.
Experimental Workflows
The following diagrams illustrate the general workflows for assessing the phenotypic consequences of STK16 inhibition, providing a logical framework for experimental design.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key experiments are provided below.
Protocol 1: STK16 Kinase Inhibition using this compound
-
Cell Culture: Plate HeLa or MCF-7 cells in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM for Golgi fragmentation studies).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours for Golgi fragmentation analysis or 72 hours for cell cycle analysis).
-
Downstream Analysis: Proceed with the specific assays for phenotype assessment (e.g., immunofluorescence for Golgi integrity or flow cytometry for cell cycle).
Protocol 2: Genetic Knockdown of STK16 using siRNA
-
siRNA Preparation: Resuspend lyophilized STK16-specific siRNA and a non-targeting control siRNA in RNase-free water to create stock solutions.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Mix the diluted siRNA with the diluted transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
Cell Transfection: Add the siRNA-lipid complexes to cells cultured in serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Post-Transfection Incubation: Culture the cells for 48-72 hours to allow for STK16 protein depletion.
-
Validation and Analysis: Verify knockdown efficiency by Western blot or qRT-PCR and proceed with phenotypic assays.
Protocol 3: CRISPR/Cas9-Mediated Knockout of STK16
-
gRNA Design and Cloning: Design and clone at least two guide RNAs (gRNAs) targeting an early exon of the STK16 gene into a Cas9 expression vector.
-
Vector Delivery: Transfect the Cas9/gRNA expression vector into the target cell line using a suitable method (e.g., lipofection or electroporation).
-
Clonal Selection: Select for transfected cells using an appropriate marker (e.g., antibiotic resistance or fluorescence-activated cell sorting). Isolate and expand single-cell clones.
-
Knockout Verification: Screen individual clones for STK16 knockout by Western blot to confirm the absence of the protein. Further validation can be performed by sequencing the targeted genomic locus to identify indel mutations.
-
Phenotypic Analysis: Expand confirmed STK16 knockout clones and perform functional assays to assess the impact on cellular processes.
References
Stk16-IN-1: A Comparative Analysis of Potency Against STK16 and mTOR Kinases
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of Stk16-IN-1 against its primary target, Serine/Threonine Kinase 16 (STK16), and the off-target kinase, mammalian Target of Rapamycin (mTOR). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in molecular biology and pharmacology research.
Introduction to this compound
This compound is a potent and highly selective, ATP-competitive inhibitor of STK16, a kinase implicated in various cellular processes, including cell division and signaling.[1][2][3] Its utility as a chemical probe allows for the further elucidation of the biological functions of STK16.[1][3] While demonstrating high selectivity across the kinome, this compound also exhibits inhibitory activity against mTOR, albeit at a significantly lower potency.[1][4][5] This guide quantifies this difference in potency and provides the experimental context for these findings.
Quantitative Inhibitory Activity: STK16 vs. mTOR
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound for both STK16 and mTOR, highlighting the compound's selectivity.
| Target Kinase | Inhibitor | IC50 Value |
| STK16 | This compound | 295 nM (0.295 µM)[1][4][5] |
| mTOR | This compound | 5.56 µM (5560 nM)[1][4][5] |
Table 1: Comparative IC50 values of this compound.
The data clearly indicates that this compound is approximately 19-fold more potent against STK16 than mTOR.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental assays. Below are the methodologies employed for quantifying the inhibitory activity of this compound against STK16 and the general approach for mTOR.
STK16 Inhibition Assay (ADP-Glo™ Kinase Assay)
The IC50 value for STK16 was determined using the ADP-Glo™ Kinase Assay. This method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation : this compound is prepared in serial dilutions to achieve a range of concentrations for testing (e.g., 10 nM to 1 mM).[1]
-
Kinase Reaction : The kinase reaction is initiated in a multi-well plate containing STK16 enzyme in a kinase reaction buffer.
-
Incubation : The inhibitor and ATP are added to the wells, and the reaction is allowed to proceed for 30 minutes at 37°C.[1]
-
Reaction Termination : After incubation, ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[1]
-
Signal Generation : A Kinase Detection Reagent is then added, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction that produces a luminescent signal.[1]
-
Data Acquisition : The luminescence, which is directly proportional to the kinase activity, is measured using a plate reader. The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.
Workflow for ADP-Glo™ Kinase IC50 Assay.
mTOR Kinase Assay (General Protocol)
While the specific assay for the this compound mTOR IC50 value of 5.56 µM is not explicitly detailed in the reference literature, a common method involves an in vitro kinase assay using an immunoprecipitated mTOR complex.
-
Immunoprecipitation : mTORC1 or mTORC2 complexes are isolated from cell lysates (e.g., from HEK293T cells) using antibodies against specific complex components like Raptor (for mTORC1) or Rictor (for mTORC2).[6]
-
Kinase Reaction : The immunoprecipitated complex is incubated with a known substrate (e.g., 4E-BP1 for mTORC1) and radiolabeled ATP (e.g., [γ-³²P]ATP) in the presence of varying concentrations of the inhibitor.
-
Detection : The reaction products are separated by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography.
-
Quantification : The intensity of the phosphorylated substrate band is quantified. The IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Context
Understanding the signaling pathways of STK16 and mTOR provides context for the functional consequences of their inhibition.
STK16 Signaling
STK16 is a constitutively active kinase that has been associated with several cellular functions, including the regulation of protein secretion and cell cycle progression.[2] It has been shown to participate in the TGF-β signaling pathway and is involved in the assembly of the Golgi apparatus.[2] Inhibition of STK16 by this compound leads to a reduction in cell number and an accumulation of binucleated cells, suggesting a role in cytokinesis.[1][3]
Cellular processes involving STK16.
mTOR Signaling Pathway
mTOR is a central serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and metabolism.[7][8] It functions as the catalytic core of two distinct complexes, mTORC1 and mTORC2.[6][7]
-
mTORC1 : Activated by growth factors via the PI3K/Akt pathway and inhibited by energy stress via the LKB1/AMPK pathway.[8][9] It promotes protein synthesis by phosphorylating key targets like S6 Kinase 1 (S6K1) and 4E-BP1.[7][10]
-
mTORC2 : Regulates cell survival and cytoskeleton organization, partly by phosphorylating and activating Akt.[6]
Simplified mTORC1 signaling pathway.
Conclusion
This compound is a highly potent inhibitor of STK16 with an IC50 of 295 nM.[1][4][5] While it also inhibits mTOR, it does so with significantly lower potency (IC50 = 5.56 µM).[1][4][5] This approximate 19-fold selectivity window confirms that this compound is a valuable and selective tool for studying the biological roles of STK16. Researchers should, however, remain aware of the potential for off-target effects on mTOR signaling, particularly when using the inhibitor at higher concentrations (in the micromolar range).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 1223001-53-3): R&D Systems [rndsystems.com]
- 5. This compound | CAS 1223001-53-3 | Tocris Bioscience [tocris.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of mTOR activity through LKB1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistently elevated mTORC1-S6 kinase 1 disrupts DARPP-32-dependent D1 dopamine receptor signaling and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Stk16-IN-1: A Comparative Analysis of Potency and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stk16-IN-1's performance, supported by experimental data. This compound is a potent and highly selective inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase implicated in various cellular processes, including Golgi apparatus function, cell division, and TGF-β signaling. [1][2][3]
This guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visualizations of key signaling pathways and experimental workflows.
Data Presentation: Potency and Selectivity of this compound
This compound demonstrates high potency for its target, STK16, with an IC50 of 295 nM.[4][5] Its selectivity has been rigorously profiled, revealing minimal off-target activity. The primary off-target kinase identified is mTOR, with an IC50 of 5.56 µM, indicating a significant selectivity window.[4][5] The table below summarizes the inhibitory activity of this compound against STK16 and its key off-target, mTOR.
| Target | Inhibitor | IC50 (nM) | Assay Type |
| STK16 | This compound | 295 | Biochemical Kinase Assay |
| mTOR | This compound | 5560 | Biochemical Kinase Assay |
Data compiled from multiple sources.[4][5]
A KinomeScan™ profiling assay, which screened this compound against a panel of 442 kinases at a concentration of 10 µM, further confirmed its high selectivity. In this extensive screening, only STK16 and mTOR were potently inhibited, with remaining activities of 0.65% and 0.4%, respectively.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Recombinant STK16 or mTOR kinase
-
Substrate (e.g., myelin basic protein for STK16)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the kinase/substrate mixture.
-
Add 2.5 µL of the this compound dilution.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
KinomeScan™ Selectivity Profiling
This method involves a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
Procedure:
-
An affinity resin is prepared with an immobilized, broad-spectrum kinase inhibitor.
-
The test compound (this compound) is incubated with the DNA-tagged kinase panel and the affinity resin.
-
The amount of each kinase bound to the resin is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that remains bound to the resin in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.
Visualizations
STK16 Signaling Pathway
STK16 is a membrane-associated kinase primarily localized to the Golgi apparatus.[2][8] It participates in several key cellular processes, including the TGF-β signaling pathway, protein secretion, and cell cycle regulation.[1][2][3]
Caption: A simplified diagram of the STK16 signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the IC50 value of a kinase inhibitor.
Caption: Workflow for determining inhibitor potency using a kinase assay.
Logical Relationship: Selectivity Profiling
This diagram outlines the logic of a competition-based selectivity assay.
Caption: Logic of competition-based kinase selectivity profiling.
References
- 1. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine/Threonine Protein Kinase STK16 [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Stk16-IN-1 in Cellular Contexts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stk16-IN-1's performance with other alternatives, supported by experimental data, to thoroughly assess its specificity in cellular contexts.
Serine/Threonine Kinase 16 (STK16), a ubiquitously expressed and constitutively active kinase, plays a crucial role in various cellular processes, including cell cycle progression, Golgi apparatus structure, and signaling pathways such as the Transforming Growth Factor-β (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways.[1][2][3] Given its involvement in fundamental cellular functions, the development of specific inhibitors for STK16 is of significant interest for both basic research and therapeutic applications. This compound has emerged as a potent and highly selective inhibitor of STK16.[3] This guide delves into the specifics of this compound, outlines experimental protocols to validate its specificity, and provides a framework for comparing it against other potential inhibitors.
This compound: An Overview of its Potency and Selectivity
This compound is an ATP-competitive inhibitor of STK16 with a reported IC50 of 0.295 µM in biochemical assays.[3][4] Its selectivity has been extensively profiled across the human kinome, providing a clear picture of its on- and off-target activities.
Kinome-wide Selectivity Profiling
The primary method for assessing the specificity of kinase inhibitors is through broad, unbiased screening against a large panel of kinases. The KinomeScan™ platform is a widely used competition binding assay for this purpose.
Table 1: KinomeScan™ Selectivity Data for this compound at 10 µM
| Target Kinase | Percent of Control (%)* | S-Score (10 µM) |
| STK16 | 0.65 | 0.0 |
| mTOR | 0.4 | - |
*Percent of control indicates the amount of kinase bound to the immobilized ligand in the presence of the test compound. A lower number signifies stronger binding of the compound to the kinase.[5]
The S-score is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind to the compound by the total number of kinases tested. A lower S-score indicates higher selectivity. The S-score of 0.0 for this compound at a concentration of 10 µM underscores its remarkable selectivity, with mTOR being the only other kinase showing significant interaction at this high concentration.[3]
Biochemical Potency Against On- and Off-Targets
Biochemical assays are essential to quantify the inhibitory activity of a compound against its intended target and potential off-targets.
Table 2: Biochemical IC50 Values for this compound
| Target Kinase | IC50 (µM) | Assay Type |
| STK16 | 0.295 | Invitrogen SelectScreen™ |
| mTOR | 5.56 | Invitrogen SelectScreen™ |
The approximately 19-fold higher IC50 value for mTOR compared to STK16 indicates a significant window of selectivity for this compound.[4]
Experimental Protocols for Validating Inhibitor Specificity
To rigorously assess the specificity of an inhibitor like this compound in a cellular context, a combination of biochemical and cell-based assays is crucial.
Immunoprecipitation (IP)-Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of the target protein isolated from cells.
Protocol:
-
Cell Lysis: Lyse cells expressing the target kinase (e.g., STK16) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target kinase to form an immune complex. Capture the complex using protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a known substrate of the target kinase (e.g., DRG1 for STK16) and ATP (radiolabeled or non-radiolabeled).[6]
-
Inhibitor Treatment: Perform parallel reactions in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
Detection: Stop the reaction and detect substrate phosphorylation by autoradiography (for radiolabeled ATP) or by using a phospho-specific antibody via Western blot.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of an inhibitor to its target protein in intact cells by measuring changes in the thermal stability of the protein.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot. An upward shift in the melting curve in the presence of the inhibitor indicates target engagement.
Rescue Experiments with Drug-Resistant Mutants
A powerful method to demonstrate on-target activity is to show that the cellular effects of the inhibitor are reversed by expressing a mutant version of the target kinase that is resistant to the inhibitor. For this compound, a gatekeeper mutation (F100C) in the ATP-binding pocket has been shown to confer resistance.[7]
Protocol:
-
Generate Resistant Mutant: Create a cell line that expresses the F100C mutant of STK16.
-
Phenotypic Assay: Treat both wild-type and mutant cell lines with the inhibitor.
-
Observe Phenotype: Assess a known cellular phenotype associated with the inhibition of the target kinase. For this compound, this includes a reduction in cell number and an accumulation of binucleated cells.[3]
-
Analysis: If the phenotype is observed in wild-type cells but is absent or significantly reduced in the mutant cells, it provides strong evidence for on-target activity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and the biological context of STK16, the following diagrams have been generated using Graphviz.
References
- 1. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
Stk16-IN-1 vs. STK16 Knockout Models: A Comparative Phenotypic Analysis
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
Serine/Threonine Kinase 16 (STK16) has emerged as a protein of interest in various cellular processes, including cell cycle regulation, Golgi apparatus organization, and key signaling pathways implicated in cancer. Understanding the consequences of its functional loss is crucial for therapeutic development. This guide provides an objective comparison of the phenotypic outcomes observed with the pharmacological inhibitor, Stk16-IN-1, versus genetic STK16 knockout models. This analysis is supported by experimental data to aid researchers in selecting the most appropriate model for their specific inquiries.
At a Glance: Phenotypic Similarities and Divergences
Both the chemical inhibition and genetic deletion of STK16 result in overlapping cellular phenotypes, primarily impacting cell division and the structural integrity of the Golgi apparatus. However, the methodologies present distinct advantages and limitations that are critical for experimental design and data interpretation.
| Phenotypic Trait | This compound (Pharmacological Inhibition) | STK16 Knockout (Genetic Deletion) |
| Golgi Apparatus Integrity | Induces Golgi fragmentation.[1] | Causes Golgi fragmentation.[1] |
| Cell Cycle Progression | Delays mitotic entry and prolongs mitosis; causes prometaphase and cytokinesis arrest.[1][2] | Delays mitotic entry and prolongs mitosis; leads to an increased percentage of cells with chromosome bridges.[1] |
| c-MYC Signaling | Decreases c-MYC expression.[3][4] | Curtails c-MYC expression.[3][4] |
| STAT3 Signaling | Affects STAT3 phosphorylation.[5] | Silencing of STK16 affects STAT3 phosphorylation.[5] |
| Cancer Cell Proliferation | Reduces cancer cell proliferation.[3][4] | Curtails cancer cell proliferation.[3][4] |
Delving into the Data: A Quantitative Comparison
The following tables summarize the quantitative data from key studies, offering a direct comparison of the effects of this compound and STK16 knockout models.
Table 1: Impact on Golgi Apparatus Integrity
| Experimental Condition | Metric | Result | Reference |
| This compound (10 µM) in HeLa Cells | Percentage of cells with fragmented Golgi | Increased from ~13% (control) to ~44% | [1] |
| STK16 siRNA Knockdown in HeLa Cells | Percentage of cells with fragmented Golgi | Increased from ~13% (control) to ~44% | [1] |
Table 2: Effects on Cell Cycle Progression
| Experimental Condition | Metric | Result | Reference |
| This compound in HeLa Cells | Mitotic Entry | Significantly delayed | [1] |
| STK16 siRNA Knockdown in HeLa Cells | Mitotic Entry | Significantly delayed | [1] |
| This compound in HeLa Cells | Mitotic Duration | Prolonged | [1] |
| STK16 siRNA Knockdown in HeLa Cells | Mitotic Duration | Prolonged | [1] |
| STK16 siRNA Knockdown in HeLa Cells | Telophase cells with chromosome bridges | Increased by 3-4 fold | [1] |
Signaling Pathways in Focus
STK16 is implicated in several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the known interactions of STK16 within these cascades.
Figure 1: STK16's role in major signaling pathways.
Experimental Corner: Detailed Methodologies
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments cited in this guide.
Generation of STK16 Knockout Cell Lines via CRISPR-Cas9
This protocol outlines a general workflow for creating STK16 knockout cell lines.
Figure 2: Workflow for generating STK16 knockout cell lines.
Protocol:
-
sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting the initial exons of the STK16 gene to ensure a functional knockout. Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the constructed plasmids into the target cell line (e.g., HeLa, HCT116) using a suitable transfection reagent.
-
Selection: After 24-48 hours, select for transfected cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation: Expand the clones and screen for STK16 knockout by genomic PCR and Sanger sequencing to identify insertions or deletions (indels). Confirm the absence of STK16 protein by Western blotting.
siRNA-mediated Knockdown of STK16
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates to reach 30-50% confluency at the time of transfection.
-
siRNA Preparation: Use validated siRNAs targeting STK16. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect cells with STK16 siRNA or control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation: Assess the knockdown efficiency at the protein level by Western blotting.
Pharmacological Inhibition with this compound
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in the cell culture medium. A vehicle control (DMSO) should be run in parallel.
-
Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).
-
Analysis: Perform downstream assays to assess the phenotypic effects.
Immunofluorescence Staining for Golgi Apparatus
Protocol:
-
Cell Culture: Grow cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a Golgi marker (e.g., GM130) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the Golgi structure using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting for c-MYC and STAT3
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, STAT3, phospho-STAT3 (S727), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and STK16 knockout models serve as valuable tools to dissect the cellular functions of STK16. The striking similarity in their phenotypic outcomes, particularly concerning Golgi structure and cell cycle control, validates the on-target effects of this compound and reinforces the role of STK16's kinase activity in these processes. While this compound offers a reversible and dose-dependent method for acute inhibition, STK16 knockout models provide a system for studying the long-term consequences of complete gene loss. The choice between these models will ultimately depend on the specific research question, with the data and protocols provided herein serving as a guide for informed experimental design.
References
Stk16-IN-1 Mechanism of Action: A Mutagenesis-Validated Comparison
A comprehensive guide for researchers on the validation of Stk16-IN-1's mechanism of action, supported by mutagenesis studies and comparative data.
This guide provides an objective comparison of this compound, a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16), with the effects of targeted mutagenesis. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a valuable resource for researchers in kinase biology, drug discovery, and cell signaling.
Executive Summary
Data Presentation
Table 1: Comparative Efficacy of this compound and STK16 Mutagenesis
| Method of Inhibition | Target | Key Parameter | Observed Effect | Reference |
| Chemical Inhibition | STK16 Kinase | IC50 | 295 nM | [1][2][3] |
| mTOR Kinase | IC50 | 5.56 µM | [3] | |
| Site-Directed Mutagenesis | STK16 Kinase | Kinase Activity | Significant reduction in phosphorylation of 4EBP1 substrate (qualitative) | [4][5] |
| STK16 Localization | Subcellular Distribution | Abolished Golgi and membrane localization | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for this compound)
This protocol is adapted from methodologies used in the characterization of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against STK16 kinase.
Materials:
-
Recombinant human STK16 enzyme
-
This compound compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration near the Km for STK16)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, combine the kinase buffer, recombinant STK16 enzyme, and the serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP, along with the substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Site-Directed Mutagenesis of STK16
This protocol provides a general framework for generating site-specific mutations in the STK16 gene, such as the Tyr198Ala (Y198A) mutation.
Objective: To introduce a specific point mutation into the STK16 cDNA to study its effect on kinase activity and function.
Materials:
-
Plasmid DNA containing wild-type STK16 cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., Y198A)
-
High-fidelity DNA polymerase (e.g., Pfu or Phusion)
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the STK16 plasmid template, the mutagenic primers, dNTPs, PCR buffer, and high-fidelity DNA polymerase.
-
Perform PCR with a thermal cycler, typically for 12-18 cycles. The cycling parameters should be optimized for the specific polymerase and primers used.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells using standard heat shock or electroporation methods.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Protein Expression and Analysis:
-
The validated mutant STK16 plasmid can then be used for protein expression in a suitable system (e.g., mammalian cells or bacteria) for subsequent kinase activity assays and functional studies.
-
Visualizations
STK16 Signaling and Inhibition
Caption: STK16 signaling cascade and points of inhibition.
Experimental Workflow for Mutagenesis Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyr198 is the Essential Autophosphorylation Site for STK16 Localization and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Stk16-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Stk16-IN-1, a selective ATP competitive inhibitor of serine/threonine-protein kinase 16. Adherence to these procedures is critical for minimizing environmental impact and maintaining a secure workspace.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific, universally available SDS for this compound is not consistently accessible, general safety protocols for similar small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
Handling:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Keep away from sources of ignition.
Step-by-Step Disposal Protocol
The disposal of this compound, like any other laboratory chemical, must comply with federal, state, and local regulations. The following is a general procedural guide.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams to avoid unintended chemical reactions. Do not mix with incompatible materials such as strong oxidizing agents.
-
-
Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of this compound and any solvents used.
-
The label should clearly state "Hazardous Waste" and identify the contents, including this compound and any other chemicals present.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[1][2]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items (e.g., weighing boats, pipette tips), should be collected in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of solutions down the drain.[3]
-
Empty Containers: A container that held this compound is considered empty when all contents have been removed by normal means. To be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4][5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup for the hazardous waste.[1] Do not attempt to transport hazardous waste yourself.
-
Chemical and Physical Properties Overview
A comprehensive understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₇H₁₂FN₃O |
| Molecular Weight | 293.30 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory practices for chemical waste management. For specific experimental protocols involving this compound, researchers should consult relevant publications that detail its use and handling in a laboratory setting.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Disposal workflow for this compound from generation to final pickup.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling Stk16-IN-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the highly selective STK16 kinase inhibitor, Stk16-IN-1. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Potential Hazard | Engineering Controls | Recommended PPE |
| Inhalation | Use in a well-ventilated area or a chemical fume hood. | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Skin Contact | Nitrile gloves (double-gloving recommended). Lab coat or disposable gown. | |
| Eye Contact | Chemical safety goggles or a face shield. | |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. | N/A |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling, Storage, and Disposal
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
| Parameter | Guideline |
| Handling | Avoid creating dust. Avoid contact with skin, eyes, and clothing. Use only in a chemical fume hood. Wash hands thoroughly after handling. |
| Storage (Solid) | Store in a tightly sealed container in a dry, dark, and well-ventilated place. Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. |
| Storage (Solutions) | Prepare stock solutions and store as aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not allow material to enter drains or waterways. |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against STK16 kinase.
Materials:
-
This compound
-
Recombinant STK16 kinase
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific substrate if known)
-
1x Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations (e.g., 1:3 dilutions for concentrations ranging from 10 nM to 100 nM, and a separate set for ATP competition experiments from 10 µM to 1 mM).[1]
-
Reaction Setup: In a 384-well plate, add the appropriate concentrations of this compound, recombinant STK16 kinase, and the kinase substrate, all diluted in 1x kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: After incubation, allow the plate to cool to room temperature for 5 minutes. Add ADP-Glo™ reagent to each well to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Signal Detection: Add the kinase detection reagent to each well and incubate for 1 hour at room temperature to produce a luminescence signal.[1]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.
Cell-Based Apoptosis Assay
This protocol describes a method to evaluate the effect of this compound on apoptosis in cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HCT116, HeLa)[1]
-
Cell culture medium and supplements
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the selected cell lines in their appropriate growth medium until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for 72 hours.[1]
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1x binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Signaling Pathway and Experimental Workflow
STK16 in the Secretory Pathway
STK16 is associated with the Golgi apparatus and is implicated in the regulation of VEGF expression and the secretion of soluble cargo. The following diagram illustrates a simplified model of this process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
